BMS-986365
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C41H45F3N8O5S |
|---|---|
Molekulargewicht |
818.9 g/mol |
IUPAC-Name |
2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[(2,6-dioxopiperidin-3-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C41H45F3N8O5S/c1-5-26-19-31(52-39(58)51(38(56)40(52,3)4)30-10-9-27(22-45)32(21-30)41(42,43)44)11-13-34(26)57-18-17-49-15-16-50(25(2)23-49)24-36(54)47-29-8-6-7-28(20-29)46-33-12-14-35(53)48-37(33)55/h6-11,13,19-21,25,33,46H,5,12,14-18,23-24H2,1-4H3,(H,47,54)(H,48,53,55)/t25-,33?/m1/s1 |
InChI-Schlüssel |
YUVGVJYLOFTILT-NHYGQJMQSA-N |
Isomerische SMILES |
CCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN([C@@H](C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O |
Kanonische SMILES |
CCC1=C(C=CC(=C1)N2C(=S)N(C(=O)C2(C)C)C3=CC(=C(C=C3)C#N)C(F)(F)F)OCCN4CCN(C(C4)C)CC(=O)NC5=CC=CC(=C5)NC6CCC(=O)NC6=O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unraveling the Dual-Action Mechanism of BMS-986365 in Prostate Cancer: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of BMS-986365 (also known as CC-94676), a first-in-class, orally bioavailable, heterobifunctional androgen receptor (AR) ligand-directed degrader and antagonist, for researchers, scientists, and drug development professionals. This compound is currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2][3]
Core Mechanism of Action: A Two-Pronged Attack on the Androgen Receptor
This compound employs a novel, dual mechanism to counteract the androgen receptor signaling axis, a key driver of prostate cancer progression.[2][3][4] This molecule is designed to not only block the function of the androgen receptor but also to eliminate the receptor protein itself.
1. Competitive Antagonism: this compound contains a moiety that binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[1][2] This direct binding competitively inhibits the interaction of androgens with the receptor, thereby preventing the conformational changes required for AR activation and downstream signaling. This antagonistic action is designed to have low intrinsic agonism, minimizing the risk of partial receptor activation.[1][2]
2. Targeted Protein Degradation: The second critical component of this compound is a cereblon (CRBN)-binding moiety.[1][2][5] CRBN is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. By simultaneously binding to both the AR and CRBN, this compound forms a ternary complex that brings the E3 ligase machinery into close proximity with the AR. This proximity facilitates the poly-ubiquitination of the AR, marking it for degradation by the proteasome.[1][2] This degradation is irreversible and effectively reduces the total cellular pool of AR protein, including both wild-type and mutant forms.[5][6]
This dual mechanism offers a potential advantage over traditional AR pathway inhibitors (ARPIs) by addressing key resistance mechanisms such as AR overexpression and LBD mutations.[1][7] While antagonists like enzalutamide can be overcome by increased AR levels, this compound's ability to actively degrade the receptor provides a more profound and durable suppression of AR signaling.[4][8]
Quantitative Preclinical and Clinical Data
This compound has demonstrated significant potency in preclinical models and promising anti-tumor activity in clinical trials.
In Vitro Potency
| Parameter | Cell Line | This compound | Enzalutamide | Reference |
| AR Degradation (DC₅₀) | VCaP | 10 - 40 nM | N/A | [6] |
| AR Transcription Inhibition (IC₅₀, FKBP5 mRNA) | VCaP | 1 nM | ~100 nM | [8] |
| AR Transcription Inhibition (IC₅₀, FKBP5 mRNA) | LNCaP | 4 nM | ~480 nM | [8] |
| AR-Dependent Proliferation Inhibition | Multiple PCa cell lines | 10- to 120-fold more potent | - | [9] |
In Vivo Anti-Tumor Activity
| Model | Treatment | Tumor Growth Inhibition | Reference |
| Validated CRPC and therapy-resistant PDX models | This compound | 63-92% tumor volume reduction | [9] |
| VCaP Xenograft | This compound | Significant inhibition of tumor growth | [10] |
Clinical Efficacy in mCRPC (Phase 1, CC-94676-PCA-001)
| Dose | PSA₅₀ Response Rate | Median rPFS (95% CI) | Patient Population | Reference |
| 400-900 mg BID (n=60) | 32% | 6.3 months (5.3-12.6) | Heavily pretreated mCRPC | [1] |
| 900 mg BID (n=20) | 50% | 8.3 months (3.8-16.6) | Heavily pretreated mCRPC | [1] |
| Chemotherapy-naïve | Not specified | 16.5 months (5.5-NE) | Subgroup analysis | [1] |
| Prior chemotherapy | Not specified | 5.5 months (2.7-8.3) | Subgroup analysis | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are summarized below.
In Vitro Assays
Androgen Receptor Degradation Assay:
-
Cell Lines: VCaP and LNCaP prostate cancer cells were utilized.[8]
-
Culture Conditions: Cells were maintained in RPMI media supplemented with fetal bovine serum. For experiments, charcoal-stripped fetal bovine serum was used to create a low-androgen environment.[8]
-
Treatment: Cells were treated with varying concentrations of this compound for 6 hours.[10] To confirm the mechanism, co-treatment with a proteasome inhibitor (MG132), a neddylation inhibitor (MLN4924), or a high-affinity CRBN binder was performed.[10]
-
AR Quantification: Androgen receptor protein levels were quantified using a total Androgen Receptor ELISA Kit (e.g., from Cell Signaling Technology).[8]
-
Data Analysis: The half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ) were calculated from the dose-response curves.
AR-Dependent Transcription Assay:
-
Cell Lines: VCaP and LNCaP cells.[8]
-
Stimulation: Cells were stimulated with the synthetic androgen R1881 to induce AR-dependent gene expression.[8]
-
Inhibition: Cells were co-treated with R1881 and varying concentrations of this compound or enzalutamide.
-
Gene Expression Analysis: The expression of the AR target gene, FKBP5, was measured using a quantitative branched DNA (bDNA) assay.[8][10]
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) was determined from the dose-response curves.
In Vivo Xenograft Studies
VCaP Xenograft Model:
-
Animal Model: Male athymic nude mice (nu/nu).[10]
-
Tumor Implantation: 1 x 10⁶ VCaP cells were inoculated subcutaneously into the right flank of each mouse.[10]
-
Treatment Initiation: Treatment commenced when tumors reached a volume of approximately 150 mm³.[10]
-
Dosing Regimen: Mice were randomized into treatment groups and received either vehicle control or this compound orally at specified doses and schedules.
-
Endpoint Measurement: Tumor volumes were measured regularly using digital calipers. Tumor growth inhibition was calculated as the percent difference in average tumor volume between treated and vehicle groups.[10]
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested to assess AR protein levels and the expression of AR target genes.[8]
Clinical Development and Future Directions
The promising preclinical data and the manageable safety profile and anti-tumor activity observed in the Phase 1 trial (CC-94676-PCA-001) have supported the advancement of this compound into a pivotal Phase 3 clinical trial, rechARge (NCT06764485).[2][3] This study will further evaluate the efficacy and safety of this compound in patients with mCRPC who have progressed on a prior ARPI.[3] The dual mechanism of AR degradation and antagonism positions this compound as a potentially significant therapeutic option for patients with advanced prostate cancer, particularly those who have developed resistance to current standard-of-care treatments.
References
- 1. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 8. championsoncology.com [championsoncology.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
BMS-986365: A Technical Guide to a First-in-Class Androgen Receptor Degrader and Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365 (also known as CC-94676) is a pioneering, orally bioavailable, heterobifunctional molecule designed to target the androgen receptor (AR), a key driver in prostate cancer.[1][2] It operates through a novel dual mechanism of action, functioning as both a potent antagonist and a ligand-directed degrader of the AR.[1][2] This dual functionality allows this compound to not only block AR signaling but also to induce its targeted degradation, offering a promising therapeutic strategy for advanced prostate cancer, particularly in cases of resistance to conventional androgen receptor pathway inhibitors (ARPIs).[1][2]
The therapeutic rationale for this compound is rooted in its ability to recruit the cereblon (CRBN) E3 ubiquitin ligase, thereby tagging the AR for proteasomal degradation.[3][4] This mechanism of action is effective against both wild-type and clinically relevant mutant forms of the AR.[1] Preclinical and clinical studies have demonstrated its potential to overcome resistance mechanisms that limit the efficacy of current AR-targeted therapies.[1][2]
Mechanism of Action: Cereblon E3 Ligase Recruitment
This compound is a proteolysis-targeting chimera (PROTAC) that physically links the androgen receptor to the E3 ubiquitin ligase cereblon. This induced proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This process effectively reduces the cellular levels of the AR protein, thereby diminishing AR-driven signaling pathways that promote prostate cancer cell growth and survival.
In addition to its degradation activity, this compound competitively binds to the ligand-binding domain of the AR, acting as an antagonist.[2] This dual action ensures that any AR protein that has not been degraded is still inhibited, leading to a more profound and durable suppression of AR signaling.
Quantitative Data
In Vitro Activity
This compound has demonstrated potent degradation of the androgen receptor and inhibition of AR-dependent cellular processes in various prostate cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| AR Degradation (DC50) | VCaP | 10-40 nM | [5] |
| LNCaP | 10-40 nM | [5] | |
| AR Mutant Degradation (DC50) | AR L702H | 1.5 µM | [5] |
| AR T878A/H875Y | 19 nM | [5] | |
| AR T878A/L702H | 59 nM | [5] | |
| Anti-Proliferation (GI50) | VCaP | 11 nM | [6] |
| LNCaP | 4 nM | [6] | |
| Inhibition of FKBP5 mRNA Expression (IC50) | VCaP | 1 nM | [6] |
| LNCaP | 4 nM | [6] |
Preclinical Pharmacokinetics (Mouse)
Pharmacokinetic studies in CD1 mice have shown that this compound possesses good oral bioavailability.
| Parameter | Value | Reference |
| Dose (Oral) | 10 mg/kg | [6] |
| Cmax | 0.275 µM | [6] |
| Tmax | 4.5 hours | [6] |
| Oral Bioavailability (%F) | 40% | [6] |
| Clearance (IV) | 20.7 mL/min/kg | [6] |
| Volume of Distribution (IV) | 3.1 L/kg | [6] |
| Half-life (IV) | 1.7 hours | [6] |
Clinical Efficacy (NCT04428788)
In a Phase 1/2 clinical trial (NCT04428788), this compound demonstrated promising anti-tumor activity in heavily pretreated patients with metastatic castration-resistant prostate cancer (mCRPC).
| Dose | PSA30 Response Rate | PSA50 Response Rate | Median rPFS | Reference |
| 400 mg BID | 30% | 25% | 5.5 months | [2] |
| 600 mg BID | 45% | 20% | 5.5 months | [2] |
| 900 mg BID | 70% | 50% | 8.3 months | [2][7] |
Experimental Protocols
AR Degradation ELISA
This protocol describes the quantification of AR protein levels in cell lysates using an enzyme-linked immunosorbent assay (ELISA).
References
- 1. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. championsoncology.com [championsoncology.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Structure and Synthesis of BMS-986365
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365, also known as Gridegalutamide, is a pioneering, orally bioavailable, heterobifunctional molecule currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] Developed by Bristol Myers Squibb, this compound represents a significant advancement in the field of targeted protein degradation. It functions as a potent and selective androgen receptor (AR) antagonist and, uniquely, as a ligand-directed degrader (LDD). This dual mechanism of action allows this compound to not only block the AR signaling pathway but also to induce the degradation of the AR protein itself, offering a promising new therapeutic strategy for cancers driven by androgen receptor activity.[1][3]
This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of this compound, intended for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is a complex molecule comprised of three key components: a ligand that binds to the androgen receptor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This tripartite structure is the hallmark of a Proteolysis Targeting Chimera (PROTAC).
IUPAC Name: 2-[(2R)-4-[2-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-ethylphenoxy]ethyl]-2-methylpiperazin-1-yl]-N-[3-[[(3R)-2,6-dioxopiperidin-3-yl]amino]phenyl]acetamide[4]
Chemical Formula: C₄₁H₄₅F₃N₈O₅S[4]
Molecular Weight: 818.92 g/mol [4]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2446929-86-6 | [4] |
| Appearance | Solid | [5] |
| Solubility | Soluble in DMSO | [6] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the careful assembly of its three core components. The synthetic route has been described in the patent literature, specifically in patent WO2020132014A1 (example 17), and is also referenced in the supplementary information of a key publication on its discovery.[7][8]
While detailed, step-by-step experimental protocols with specific reagent quantities and reaction conditions are proprietary and not fully disclosed in the public domain, the overall synthetic strategy can be outlined as follows. The synthesis involves the preparation of three key intermediates which are then coupled to form the final molecule.
Overall Synthetic Workflow
Caption: High-level synthetic workflow for this compound.
Mechanism of Action: Dual-Action AR Inhibition and Degradation
This compound exhibits a novel, dual mechanism of action that distinguishes it from traditional androgen receptor antagonists.[1][3]
-
Competitive Antagonism: The AR-binding moiety of this compound competitively binds to the ligand-binding domain (LBD) of the androgen receptor. This direct inhibition blocks the binding of endogenous androgens, thereby preventing the conformational changes required for AR activation and downstream signaling.
-
Targeted Protein Degradation: The second, and perhaps more critical, mode of action is the targeted degradation of the AR protein. The cereblon-binding moiety of this compound recruits the CRBN E3 ubiquitin ligase complex. This proximity induces the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. This degradation of the AR protein itself, rather than just its inhibition, leads to a more profound and sustained suppression of AR signaling.[3]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Protocols
As the detailed experimental protocols for the synthesis of this compound are proprietary, this section provides a generalized methodology based on the available literature. Researchers attempting to synthesize this molecule should refer to the specific procedures outlined in patent WO2020132014A1.
General Experimental Considerations:
-
Inert Atmosphere: All reactions should be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of sensitive reagents and intermediates.
-
Anhydrous Solvents: Anhydrous solvents should be used for all reactions, as the presence of water can interfere with many of the coupling reactions.
-
Chromatographic Purification: Purification of intermediates and the final product is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the compound being purified.
-
Analytical Characterization: The identity and purity of all synthesized compounds should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Conclusion
This compound represents a promising new therapeutic agent for the treatment of metastatic castration-resistant prostate cancer. Its innovative dual mechanism of action, combining competitive antagonism with targeted degradation of the androgen receptor, offers the potential for a more profound and durable response compared to existing therapies. The synthesis of this complex molecule is a challenging but achievable endeavor for those with expertise in multi-step organic synthesis. This guide provides a foundational understanding of the structure, synthesis, and mechanism of action of this compound to aid researchers and drug development professionals in their efforts to advance the field of targeted protein degradation and develop new treatments for cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. researchgate.net [researchgate.net]
- 5. US20150157656A1 - Method for Treatment of Castration-Resistant Prostate Cancer - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. championsoncology.com [championsoncology.com]
- 8. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of BMS-986365: A Dual-Action Androgen Receptor Modulator for Metastatic Castration-Resistant Prostate Cancer
A Technical Overview for Drug Development Professionals
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to combat metastatic castration-resistant prostate cancer (mCRPC) through a novel dual mechanism of action.[1][2][3] This document provides a comprehensive analysis of the preclinical data available for this compound in mCRPC models, detailing its mechanism, efficacy, and the experimental protocols utilized in its evaluation.
Core Mechanism of Action
This compound is designed as a ligand-directed degrader of the androgen receptor (AR), a key driver of prostate cancer progression.[2][4] Its unique structure comprises two key moieties: one that binds to the AR ligand-binding domain (LBD) and another that engages cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][5] This dual engagement facilitates the ubiquitination and subsequent proteasomal degradation of the AR.[5]
Beyond degradation, this compound also acts as a competitive antagonist of the AR, preventing the binding of androgens and inhibiting downstream signaling.[1][3][5] This dual functionality is critical for achieving a more profound and durable suppression of AR signaling compared to conventional AR antagonists like enzalutamide.[5][6] Preclinical evidence indicates that this compound is effective against both wild-type and mutant forms of the AR, addressing a key mechanism of resistance to current therapies.[5][7]
Preclinical Efficacy in mCRPC Models
In Vitro Potency
This compound has demonstrated significantly greater potency compared to the standard-of-care AR antagonist, enzalutamide, in various in vitro assays.
| Parameter | This compound | Enzalutamide | Fold Difference | Cell Lines | Reference |
| AR Target Gene Transcription Inhibition | ~100-fold more potent | - | ~100x | Multiple Prostate Cancer Cell Lines | [8][9] |
| AR-Dependent Proliferation Inhibition | 10 to 120-fold more potent | - | 10-120x | Multiple Prostate Cancer Cell Lines | [8][9] |
| AR Degradation (DC50) | 10 to 40 nM | N/A | - | Not Specified | [9] |
| Maximal AR Degradation (Ymin) | 7 to 19% | N/A | - | Not Specified | [9] |
Table 1: In Vitro Potency of this compound in Prostate Cancer Cell Lines
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound has been evaluated in various xenograft models of prostate cancer, including castration-sensitive, castration-resistant, and therapy-resistant patient-derived xenografts (PDXs).
| Model Type | Treatment | Tumor Volume Reduction | Key Findings | Reference |
| Advanced CRPC Models | This compound | 63-92% | On-target AR degradation and suppression of AR signaling. | [9] |
| Therapy-Resistant PDXs | This compound | 63-92% | Efficacy in models with acquired resistance to enzalutamide. | [9] |
| Castration-Sensitive PC Xenografts | This compound | Not specified | Inhibition of tumor growth. | [6][7] |
| Advanced/Therapy-Resistant CRPC Xenografts | This compound | Not specified | Deep and durable tumor suppression. | [5][6][7] |
Table 2: In Vivo Anti-Tumor Activity of this compound in Xenograft Models
A notable finding from in vivo studies is the differential effect of this compound and enzalutamide on AR protein levels. While enzalutamide treatment led to an increase in AR protein, this compound maintained low levels of the receptor, despite an increase in AR transcript levels.[6][7][10] This highlights the potent degradative activity of this compound in a tumor setting.
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
In Vitro Assays
1. AR Degradation ELISA:
-
Objective: To quantify the degradation of the androgen receptor.
-
Method: Prostate cancer cells were treated with varying concentrations of this compound. Following treatment, cell lysates were prepared, and the levels of AR protein were measured using a sandwich enzyme-linked immunosorbent assay (ELISA) with specific anti-AR antibodies. The DC50 (concentration for 50% degradation) and Ymin (maximal degradation) were calculated from the dose-response curves.
2. Gene Expression Analysis:
-
Objective: To assess the inhibition of AR target gene transcription.
-
Method: Prostate cancer cells were stimulated with androgens in the presence or absence of this compound or enzalutamide. RNA was extracted, and the expression levels of known AR target genes (e.g., PSA, TMPRSS2) were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
3. Cell Proliferation Assays:
-
Objective: To evaluate the inhibition of AR-dependent cell growth.
-
Method: Prostate cancer cell lines were seeded in multi-well plates and treated with a range of concentrations of this compound or enzalutamide. Cell viability was assessed at various time points using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
In Vivo Studies
1. Xenograft Model Establishment:
-
Objective: To create in vivo models of human prostate cancer.
-
Method: Human prostate cancer cell lines (cell line-derived xenografts, CDXs) or tumor fragments from patients (patient-derived xenografts, PDXs) were subcutaneously implanted into immunocompromised mice. Tumors were allowed to grow to a specified volume before the initiation of treatment.
2. Anti-Tumor Efficacy Evaluation:
-
Objective: To determine the effect of this compound on tumor growth in vivo.
-
Method: Tumor-bearing mice were randomized into treatment groups (e.g., vehicle control, enzalutamide, this compound). The compounds were administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised for further analysis.
3. Pharmacodynamic Assessments:
-
Objective: To confirm the on-target activity of this compound in vivo.
-
Method: At various time points after treatment, tumors were harvested, and protein lysates were prepared. Western blotting or ELISA was used to measure the levels of AR protein to confirm degradation. Additionally, RNA was extracted to analyze the expression of AR target genes.
Conclusion
The preclinical data for this compound strongly support its potential as a superior therapeutic agent for mCRPC. Its dual mechanism of AR degradation and antagonism translates to potent anti-tumor activity in models of both castration-sensitive and castration-resistant prostate cancer, including those with acquired resistance to current AR pathway inhibitors.[5][6][7] These compelling preclinical findings have paved the way for its clinical development, with ongoing phase 3 trials evaluating its efficacy and safety in patients with mCRPC.[2][3][4]
References
- 1. urotoday.com [urotoday.com]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. rechARge: a randomized phase III trial of the androgen receptor ligand-directed degrader, this compound, vs investigator's choice in patients with mCRPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. championsoncology.com [championsoncology.com]
- 7. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trial.medpath.com [trial.medpath.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
The Discovery and Development of BMS-986365: A Dual-Action Androgen Receptor Degrader and Antagonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule designed to target the androgen receptor (AR), a key driver of prostate cancer.[1][2] It represents a novel therapeutic approach by combining two distinct and complementary mechanisms of action: selective degradation of the AR protein and competitive antagonism of the AR ligand-binding domain.[3][4] This dual action aims to overcome the resistance mechanisms that often limit the efficacy of current androgen receptor pathway inhibitors (ARPIs) in metastatic castration-resistant prostate cancer (mCRPC).[2][5] This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, including detailed experimental protocols, quantitative data from preclinical and clinical studies, and visualizations of its mechanism of action and development workflow.
Discovery and Development Timeline
The development of this compound has progressed from preclinical research to late-stage clinical trials, demonstrating a commitment to addressing the unmet needs of patients with advanced prostate cancer.
| Date/Year | Milestone | Description |
| Pre-2020 | Discovery and Preclinical Development | Rational drug design led to the discovery of this compound, a molecule with high binding affinity for the androgen receptor and low intrinsic agonist activity.[4] Extensive preclinical studies were conducted to evaluate its dual mechanism of action, potency, and efficacy in various cancer models.[4][6] |
| June 22, 2020 | Initiation of Phase 1 Clinical Trial (NCT04428788) | The first-in-human, open-label, multicenter Phase 1 study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with progressive mCRPC. |
| September 16, 2024 | Presentation of Phase 1 Trial Results at ESMO 2024 | Promising results from the Phase 1/2 trial were presented, highlighting the drug's manageable safety profile and significant anti-tumor activity, particularly in chemotherapy-naive patients.[3] |
| March 13, 2025 | Initiation of Phase 3 Clinical Trial (rechARge - NCT06764485) | A global, randomized, open-label, adaptive Phase 3 trial was launched to compare the efficacy and safety of this compound against the investigator's choice of therapy in patients with mCRPC who have progressed after one prior ARPI.[7][8] |
Mechanism of Action: A Dual Approach
This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously degrades and antagonizes the androgen receptor.[9] This dual functionality is achieved through its heterobifunctional structure, which consists of a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][2]
Preclinical Development and Key Findings
This compound underwent rigorous preclinical evaluation to establish its therapeutic potential.
In Vitro Studies
Binding Affinity and Degradation Potency:
This compound demonstrated high binding affinity to the androgen receptor and potent degradation of both wild-type and mutant AR forms.[9]
| Parameter | Value | Cell Line/Condition |
| DC50 | 10 - 40 nM | Prostate cancer cell lines |
Potency Compared to Enzalutamide:
Preclinical studies highlighted the superior potency of this compound compared to the standard-of-care AR inhibitor, enzalutamide.[10]
| Activity | Fold Potency vs. Enzalutamide |
| Inhibition of AR Target Gene Transcription | ~100-fold more potent |
| Inhibition of AR-dependent Cell Proliferation | 10 to 120-fold more potent |
In Vivo Studies
Animal Models:
The in vivo efficacy of this compound was assessed in various preclinical models, including cell line-derived and patient-derived xenografts (PDXs) of castration-sensitive and castration-resistant prostate cancer.[4][6]
Tumor Growth Inhibition:
In animal models of advanced prostate cancer, this compound demonstrated significant on-target activity, leading to AR degradation, suppression of AR signaling, and inhibition of tumor growth.[11] In therapy-resistant PDX models, including those with acquired resistance to enzalutamide, this compound achieved tumor volume reductions of 63-92%.[12]
Clinical Development
The clinical development program for this compound is designed to evaluate its safety, efficacy, and potential to overcome resistance in patients with mCRPC.
Phase 1/2 Trial (NCT04428788)
This first-in-human study enrolled heavily pretreated patients with mCRPC who had progressed on prior ARPIs and, in many cases, chemotherapy.[5]
Key Efficacy Results:
| Endpoint | Result | Patient Population |
| PSA50 Response Rate | 32% | Across three highest dose cohorts (400-900 mg twice daily) |
| 50% | At 900 mg twice daily dose | |
| Median Radiographic Progression-Free Survival (rPFS) | 6.3 months | All patients in the three highest dose cohorts |
| 16.5 months | Chemotherapy-naive patients | |
| 5.5 months | Patients with prior chemotherapy |
Phase 3 Trial (rechARge - NCT06764485)
This ongoing pivotal trial is evaluating this compound in patients with mCRPC who have progressed on one prior ARPI.[7][8] The study is designed to provide definitive evidence of its clinical benefit compared to standard-of-care options.[7]
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of scientific findings. The following sections outline the core experimental protocols used in the preclinical and clinical development of this compound.
Preclinical Experimental Protocols
Western Blotting for AR Degradation:
-
Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP) are cultured under standard conditions and treated with varying concentrations of this compound or vehicle control for specified time points.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against AR and a loading control (e.g., β-actin), followed by incubation with appropriate secondary antibodies.
-
Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensities are quantified to determine the extent of AR degradation.
Cell Proliferation Assays:
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a comparator agent.
-
Incubation: The plates are incubated for a defined period (e.g., 5-7 days).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® luminescent cell viability assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
In Vivo Xenograft Studies:
-
Animal Models: Male immunodeficient mice (e.g., NSG or nude mice) are used.
-
Tumor Implantation: Prostate cancer cells or patient-derived tumor fragments are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size, the animals are randomized into treatment and control groups.
-
Drug Administration: this compound is administered orally at specified doses and schedules.
-
Tumor Measurement and Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as western blotting or immunohistochemistry, to assess AR levels and other biomarkers.
Clinical Trial Protocols
Phase 1 Study (NCT04428788) Design:
This was an open-label, multicenter, dose-escalation and dose-expansion study. The primary objectives were to assess the safety and tolerability of this compound and to determine the maximum tolerated dose and/or recommended Phase 2 dose.[5] Key secondary endpoints included assessing the pharmacokinetic profile and preliminary anti-tumor activity.[5]
Phase 3 Study (rechARge - NCT06764485) Design:
This is a two-part, randomized, open-label, adaptive study.[7][8] In Part 1, patients are randomized to one of two dose levels of this compound or to the investigator's choice of therapy (docetaxel or a second-generation ARPI).[7] In Part 2, patients are randomized to the selected dose of this compound or the investigator's choice.[7] The primary endpoint is radiographic progression-free survival.[7]
Conclusion
This compound is a promising, first-in-class androgen receptor-targeted therapy with a novel dual mechanism of action. Its ability to both degrade and antagonize the AR protein has shown significant potential in preclinical models to overcome resistance to existing ARPIs. Early clinical data have demonstrated a manageable safety profile and encouraging anti-tumor activity in a heavily pretreated mCRPC patient population. The ongoing Phase 3 rechARge trial will be crucial in definitively establishing the clinical benefit of this compound and its role in the evolving treatment landscape of advanced prostate cancer. The comprehensive data and methodologies presented in this guide provide a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. urotoday.com [urotoday.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. championsoncology.com [championsoncology.com]
- 5. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. urotoday.com [urotoday.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. trial.medpath.com [trial.medpath.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound (CC-94676) | AR degrader | Probechem Biochemicals [probechem.com]
In-Depth Technical Guide: The Pharmacodynamics of BMS-986365
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional small molecule engineered to target the androgen receptor (AR), a key driver of prostate cancer.[1][2][3][4] It is under investigation primarily for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[5] This document provides a comprehensive technical overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its characterization.
Mechanism of Action: A Dual Approach to Androgen Receptor Inhibition
This compound employs a novel, dual mechanism of action that distinguishes it from traditional androgen receptor pathway inhibitors (ARPIs).[1][2][3][4] It functions as both a potent AR antagonist and a ligand-directed degrader.[1][2][3][4]
This dual functionality is achieved through its heterobifunctional structure, which consists of two key moieties connected by a linker:
-
An Androgen Receptor (AR) Binding Moiety: This part of the molecule binds with high affinity to the ligand-binding domain (LBD) of the AR, competitively inhibiting the binding of androgens and thereby antagonizing AR-mediated signaling.[1][2][3][6]
-
A Cereblon (CRBN) Binding Moiety: This moiety recruits the E3 ubiquitin ligase cereblon (CRBN), a component of the CUL4-DDB1 E3 ubiquitin ligase complex.[1][2][3][6]
By simultaneously binding to both the AR and CRBN, this compound brings the E3 ligase into close proximity with the AR. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[1][2][3][6] This degradation of the AR protein itself, in addition to the inhibition of its signaling, is designed to overcome resistance mechanisms that can arise with conventional ARPIs, such as AR overexpression or mutations.[3][6]
Figure 1: Dual mechanism of action of this compound.
Quantitative Pharmacodynamic Data
The pharmacodynamic effects of this compound have been evaluated in both preclinical models and clinical trials. The following tables summarize key quantitative findings.
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line/Model | This compound | Enzalutamide | Reference |
| AR-dependent Proliferation Inhibition | Multiple prostate cancer cell lines | 10 to 120-fold more potent | - | [7] |
| Androgen-stimulated Transcription Inhibition | - | ~100-fold more potent | - | [7] |
Table 2: Clinical Efficacy of this compound in mCRPC (NCT04428788, Part B Dose Expansion)
| Parameter | 400 mg BID (n=20) | 600 mg BID (n=20) | 900 mg BID (n=20) | Overall (n=60) | Reference |
| PSA30 Response Rate (%) | - | - | 55% (11/20) | 34% (23/68) | [5][6] |
| PSA50 Response Rate (%) | - | - | 35% (7/20) | 32% (19/60) | [5][6][8] |
| PSA90 Response Rate (%) | - | - | 10% (2/20) | - | [5][6] |
| Median rPFS (months) | - | - | 8.3 | 6.3 | [8] |
BID: twice daily; PSA30/50/90: ≥30%/50%/90% reduction in Prostate-Specific Antigen; rPFS: radiographic Progression-Free Survival.
Table 3: Safety Profile of this compound in mCRPC (NCT04428788)
| Treatment-Related Adverse Event (TRAE) | Incidence (%) (All Grades) | Incidence (%) (Grade 3) | Reference |
| Prolonged QTc (asymptomatic) | 47% | 10% | [1] |
| Bradycardia | 37% | 0% | [1] |
| Fatigue | 22% | 0% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic studies. The following sections describe the protocols for key experiments used to characterize this compound.
Androgen Receptor (AR) Competitive Binding Assay
This assay is designed to determine the binding affinity of this compound to the androgen receptor.
-
Principle: A competitive binding assay measures the ability of a test compound (this compound) to displace a known radiolabeled or fluorescently-labeled ligand from the AR.
-
Materials:
-
Purified recombinant human AR protein (or rat prostate cytosol as a source of AR).
-
Radiolabeled androgen (e.g., [³H]-mibolerone or [³H]-R1881) or a fluorescently labeled AR ligand.
-
Test compound (this compound) at various concentrations.
-
Assay buffer and scintillation cocktail (for radiolabeled assays) or a fluorescence polarization reader (for fluorescent assays).
-
-
Procedure:
-
A constant concentration of AR protein and the labeled ligand are incubated together.
-
Increasing concentrations of this compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
The amount of labeled ligand bound to the AR is measured. In radiolabeled assays, this is typically done by separating the bound from the unbound ligand and measuring radioactivity. In fluorescent assays, the change in fluorescence polarization is measured.
-
The data is used to calculate the IC₅₀ (the concentration of this compound that displaces 50% of the labeled ligand), which can then be used to determine the binding affinity (Ki).
-
Figure 2: Workflow for AR competitive binding assay.
Cereblon (CRBN) Binding Assay
This assay evaluates the binding of this compound to its E3 ligase target, cereblon.
-
Principle: A competitive binding assay format is used, where the test compound competes with a known fluorescently-labeled CRBN ligand (e.g., thalidomide-red) for binding to a tagged CRBN protein.
-
Materials:
-
GST-tagged human Cereblon protein.
-
Fluorescently-labeled CRBN ligand (e.g., Thalidomide-Red).
-
Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate).
-
Test compound (this compound) at various concentrations.
-
Assay plate and a reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Procedure:
-
The GST-tagged CRBN protein, the anti-GST-FRET donor antibody, and the fluorescently-labeled CRBN ligand are combined.
-
Increasing concentrations of this compound are added.
-
The mixture is incubated.
-
The TR-FRET signal is measured. A decrease in the FRET signal indicates displacement of the fluorescent ligand by this compound.
-
The data is used to determine the IC₅₀ and binding affinity.
-
In Vitro AR Degradation Assay
This assay quantifies the ability of this compound to induce the degradation of the AR protein in prostate cancer cells.
-
Principle: Prostate cancer cells are treated with this compound, and the levels of AR protein are measured over time.
-
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP).
-
Cell culture medium and reagents.
-
This compound at various concentrations.
-
Lysis buffer.
-
Method for protein quantification (e.g., Western blot or ELISA). For ELISA, a Total Androgen Receptor ELISA Kit can be used.
-
-
Procedure:
-
Prostate cancer cells are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with different concentrations of this compound for various time points.
-
At each time point, the cells are harvested and lysed to extract total protein.
-
The concentration of AR protein in the cell lysates is quantified using Western blot or ELISA.
-
The results are normalized to a loading control (for Western blot) or total protein concentration and expressed as a percentage of the untreated control.
-
Figure 3: Workflow for in vitro AR degradation assay.
In Vivo Xenograft Studies
These studies assess the anti-tumor activity of this compound in a living organism.
-
Principle: Human prostate cancer cells are implanted into immunocompromised mice, and the effect of this compound treatment on tumor growth is evaluated.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Human prostate cancer cell lines (e.g., VCaP) or patient-derived xenograft (PDX) models.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Prostate cancer cells are implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a specified size.
-
Mice are randomized into treatment and control groups.
-
The treatment group receives this compound orally at a specified dose and schedule, while the control group receives the vehicle.
-
Tumor volume is measured regularly using calipers.
-
The study is continued for a predetermined period or until tumors in the control group reach a maximum allowed size.
-
The anti-tumor efficacy is assessed by comparing the tumor growth in the treated group to the control group.
-
Conclusion
This compound represents a promising therapeutic agent for metastatic castration-resistant prostate cancer, with a novel dual mechanism of action that combines AR antagonism and degradation. Preclinical and clinical data have demonstrated its potent anti-tumor activity and a manageable safety profile. The experimental protocols outlined in this guide provide a framework for the continued investigation of the pharmacodynamics of this compound and other molecules in its class.
References
- 1. Laboratory protocol for the digital multiplexed gene expression analysis of nasopharyngeal swab samples using the NanoString nCounter system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 3. championsoncology.com [championsoncology.com]
- 4. urotoday.com [urotoday.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. nanostring.com [nanostring.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cores.emory.edu [cores.emory.edu]
BMS-986365: A Dual-Action Androgen Receptor Modulator for Advanced Prostate Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule currently under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][2] This document provides a comprehensive overview of this compound's core mechanism of action, its effects on androgen receptor (AR) signaling pathways, and a summary of key preclinical and clinical findings. The intended audience for this guide includes researchers, scientists, and professionals involved in the field of drug development.
Core Mechanism of Action: A Dual Approach
This compound distinguishes itself from previous androgen receptor pathway inhibitors (ARPIs) through its innovative dual mechanism of action that combines both degradation and competitive inhibition of the androgen receptor.[1][3][4][5][6][7][8] This dual functionality is designed to overcome the resistance mechanisms that often limit the efficacy of existing AR-targeted therapies.[3][9]
The molecule is a heterobifunctional compound, meaning it has two distinct functional ends connected by a linker.[3]
-
AR Binding Moiety : One end of this compound binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor.[3] This binding competitively inhibits the interaction of androgens with the receptor, thereby antagonizing its function.[1][3] This action is designed to have low intrinsic agonist activity.[3]
-
Cereblon (CRBN) Binding Moiety : The other end of the molecule binds to Cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[1][3]
By simultaneously binding to both the AR and CRBN, this compound effectively brings the AR in close proximity to the E3 ubiquitin ligase machinery. This proximity facilitates the ubiquitination of the AR, tagging it for subsequent degradation by the proteasome.[1][3] This degradation is irreversible and leads to a reduction in the total cellular levels of the AR protein.[3] This dual action ensures that any AR not eliminated by degradation remains in an inhibited state.[5]
Quantitative Data Summary
Preclinical studies have demonstrated the potent and selective activity of this compound. While specific IC50 and DC50 values are not consistently reported across all public documents, the following table summarizes the key quantitative findings from available sources.
| Parameter | Finding | Cell Lines/Models | Source |
| AR Degradation (DC50) | 10 to 40 nM | Prostate cancer cell lines | [10] |
| Residual AR (Ymin) | 7 to 19% | Prostate cancer cell lines | [10] |
| Potency vs. Enzalutamide (Transcription Inhibition) | ~100-fold more potent | Prostate cancer cell lines | [10][11] |
| Potency vs. Enzalutamide (Proliferation Inhibition) | 10 to 120-fold more potent | Multiple prostate cancer cell lines | [10][11] |
| Tumor Volume Reduction in Xenografts | 63-92% | Advanced CRPC and therapy-resistant patient-derived xenografts | [10] |
Signaling Pathway Modulation
This compound profoundly impacts the androgen receptor signaling pathway through its dual mechanism. The following diagram illustrates the canonical AR signaling pathway and the points of intervention by this compound.
References
- 1. urotoday.com [urotoday.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. auajournals.org [auajournals.org]
- 5. urotoday.com [urotoday.com]
- 6. championsoncology.com [championsoncology.com]
- 7. ascopubs.org [ascopubs.org]
- 8. rechARge: a randomized phase III trial of the androgen receptor ligand-directed degrader, this compound, vs investigator's choice in patients with mCRPC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. trial.medpath.com [trial.medpath.com]
The Dual-Action Nature of BMS-986365: A Heterobifunctional Approach to Androgen Receptor Targeting
For Researchers, Scientists, and Drug Development Professionals
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to combat metastatic castration-resistant prostate cancer (mCRPC) through a novel, dual mechanism of action.[1][2] This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its unique ability to act as both a high-affinity antagonist and a potent degrader of the androgen receptor (AR).
Core Mechanism: A Two-Pronged Attack on the Androgen Receptor
This compound is a ligand-directed degrader that physically links the androgen receptor to the E3 ubiquitin ligase cereblon (CRBN).[1][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR.[1][3] This targeted protein degradation is the primary driver of its therapeutic effect.[4]
Simultaneously, the molecule was rationally designed with an AR-binding moiety that exhibits high receptor affinity and low intrinsic agonist activity.[3][5] This allows this compound to act as a competitive antagonist, inhibiting the function of any remaining AR that has not been degraded.[6] This dual mechanism of degradation and antagonism results in a more profound and durable inhibition of AR signaling compared to conventional antagonists like enzalutamide.[5]
Quantitative Preclinical Data
This compound has demonstrated superior potency and efficacy in preclinical models compared to standard-of-care AR inhibitors. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Enzalutamide | Reference |
| AR Binding Affinity (Ki) | 3.6 nM | 47.0 nM | [4] |
| AR Degradation (DC50) | 10 to 40 nM | Not Applicable | [6][7] |
| Maximal AR Degradation (Dmax) | 81% to 93% | Not Applicable | [6][7] |
| Inhibition of AR-Dependent Proliferation | 10 to 120-fold more potent | - | [6][7] |
| Inhibition of AR Target Gene Transcription | ~100-fold more potent | - | [6][7] |
Table 2: In Vivo Activity of this compound
| Model | Treatment | Outcome | Reference |
| VCaP Mouse Xenograft | 30 mg/kg, QD, 3 days | 91% AR protein reduction at 6h, 83% at 24h | [4] |
| Therapy-Resistant PDX | Not specified | 63-92% tumor volume reduction | [6] |
Experimental Protocols
Detailed experimental protocols are often proprietary. However, based on published literature, the key experiments to characterize the heterobifunctional nature of this compound can be outlined as follows.
In Vitro Assays
-
AR Binding Affinity: Competitive radioligand binding assays are typically used to determine the binding affinity (Ki) of this compound to the AR ligand-binding domain, with comparisons made to standard AR antagonists.
-
AR Degradation: Prostate cancer cell lines (e.g., VCaP) are treated with varying concentrations of this compound. AR protein levels are then quantified using methods like Western blotting or ELISA to determine the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). To confirm the mechanism, co-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) should rescue AR from degradation.[4]
-
Cell Proliferation Assays: The anti-proliferative effects of this compound are assessed in AR-dependent prostate cancer cell lines. Cells are cultured in the presence of a synthetic androgen (e.g., R1881) to stimulate proliferation, and the inhibitory concentration (IC50) of this compound is determined.[5]
-
AR Target Gene Expression: The impact of this compound on AR signaling is evaluated by measuring the mRNA levels of AR target genes, such as prostate-specific antigen (PSA), using quantitative real-time PCR (qPCR).
In Vivo Studies
-
Xenograft Models: The anti-tumor activity of this compound is evaluated in various mouse models, including those derived from established prostate cancer cell lines (cell line-derived xenografts, CDX) and those derived directly from patient tumors (patient-derived xenografts, PDX), including models resistant to standard AR pathway inhibitors.[5][6]
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis: Following oral administration of this compound to tumor-bearing mice, plasma and tumor tissue are collected at different time points. Drug concentrations are measured to assess pharmacokinetics, while AR protein levels in the tumor are quantified to evaluate pharmacodynamics and confirm on-target activity.[4]
Clinical Development and Future Directions
This compound has progressed to clinical trials for patients with mCRPC. A first-in-human Phase I study (NCT04428788) has demonstrated that the drug is well-tolerated with a manageable safety profile and shows promising anti-tumor activity in heavily pretreated patients.[1] A pivotal Phase III trial, rechARge (NCT06764485), is currently underway to compare the efficacy and safety of this compound against the investigator's choice of therapy in patients with mCRPC who have progressed after a prior AR pathway inhibitor.[2]
The dual mechanism of action of this compound holds the potential to overcome known resistance mechanisms to current AR-targeted therapies, such as AR gene amplification and mutations in the ligand-binding domain.[3] Its ability to effectively degrade both wild-type and mutant forms of the androgen receptor establishes it as a promising next-generation therapeutic for advanced prostate cancer.[6]
References
- 1. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 2. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. championsoncology.com [championsoncology.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Overcoming Androgen Receptor Pathway Inhibitor Resistance with BMS-986365: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression. While androgen receptor pathway inhibitors (ARPIs) are initially effective in many patients with metastatic castration-resistant prostate cancer (mCRPC), resistance inevitably develops through various mechanisms, including AR gene amplification, mutations in the AR ligand-binding domain (LBD), and the expression of AR splice variants.[1][2] BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule designed to overcome these resistance mechanisms through a dual mechanism of action: high-affinity competitive antagonism of the AR and potent, cereblon (CRBN)-dependent degradation of the AR protein.[2][3] This technical guide provides an in-depth overview of the preclinical and clinical data supporting this compound as a novel therapeutic strategy for advanced prostate cancer.
Mechanism of Action
This compound is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase cereblon.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3] In addition to inducing degradation, the AR-binding moiety of this compound acts as a competitive antagonist, inhibiting the binding of androgens to the receptor.[2] This dual action ensures that any AR not degraded remains in an inhibited state, leading to a more profound and durable suppression of AR signaling compared to traditional ARPIs.[2][4]
Preclinical Data
In Vitro Activity
This compound demonstrates potent and selective degradation of both wild-type and clinically relevant mutant forms of the androgen receptor.[2]
Table 1: In Vitro Degradation and Proliferation Inhibition
| Cell Line | AR Status | DC50 (nM) | GI50 (nM) | Notes |
| VCaP | Wild-type, Amplified | 10 - 40 | N/A | Demonstrates potent degradation in cells with high AR expression. |
| LNCaP | T878A Mutant | N/A | N/A | Effective against this common resistance mutation. |
| EnzR VCaP | Enzalutamide-Resistant | N/A | N/A | Overcomes acquired resistance to a standard-of-care ARPI. |
N/A: Specific data not publicly available.
This compound is significantly more potent at inhibiting AR-dependent gene transcription and cell proliferation compared to enzalutamide.[5]
In Vivo Activity
In various xenograft models of prostate cancer, including those resistant to ARPIs, this compound demonstrated robust anti-tumor activity.[2]
Table 2: In Vivo Anti-Tumor Efficacy
| Xenograft Model | AR Status | Treatment | Tumor Volume Reduction (%) |
| Advanced CRPC | N/A | This compound | 63 - 92 |
| Enzalutamide-Resistant PDX | N/A | This compound | 63 - 92 |
PDX: Patient-Derived Xenograft
Pharmacodynamic studies in these models confirmed on-target activity, showing significant AR degradation and suppression of AR signaling in tumor tissues.[1]
Clinical Data
The first-in-human Phase I/II trial (NCT04428788) evaluated the safety and efficacy of this compound in heavily pretreated patients with mCRPC who had progressed on at least one prior ARPI.[6][7]
Patient Population and Dosing
The study included a dose-escalation (Part A) and a dose-expansion (Part B) phase, with doses up to 900 mg twice daily (BID).[6] Patients had received a median of 4-5 prior therapies.[6][8]
Efficacy
This compound demonstrated promising anti-tumor activity, with responses observed across different dose levels and in patients with both wild-type and mutant AR.[6][9]
Table 3: Clinical Efficacy in Heavily Pretreated mCRPC Patients (NCT04428788, Part B)
| Efficacy Endpoint | All BID Doses (n=60) | 900 mg BID (n=20) | Notes |
| PSA50 Response Rate | 32% | 50% | [6][10] |
| PSA30 Response Rate | N/A | 70% | [6] |
| Median rPFS (months) | 6.3 | 8.3 | [10] |
| Median rPFS in Chemo-naïve (months) | 16.5 | N/A | [9] |
| Median rPFS in Chemo-treated (months) | 5.5 | N/A | [9] |
PSA50: ≥50% decline in Prostate-Specific Antigen; rPFS: radiographic Progression-Free Survival
Importantly, clinical benefit was observed regardless of the AR LBD mutational status, with numerically higher PSA response rates in patients with mutant LBDs.[6][11]
Safety and Tolerability
This compound was generally well-tolerated with a manageable safety profile.[6][7] The most common treatment-related adverse events (TRAEs) were asymptomatic QTc prolongation and bradycardia.[6][12] These events were manageable with dose modifications, and no Grade 4 or higher TRAEs were reported.[6]
Table 4: Common Treatment-Related Adverse Events (NCT04428788)
| Adverse Event | Any Grade (%) | Grade 3 (%) |
| QTc Prolongation | 47 | 9 |
| Bradycardia | 34-37 | 0 |
| Fatigue | 22 | 0 |
Experimental Protocols
Detailed, step-by-step protocols for the following key experiments are crucial for the evaluation and potential replication of the findings.
In Vitro AR Degradation Assay (Western Blot)
-
Cell Culture: Prostate cancer cell lines (e.g., VCaP, LNCaP, and their resistant derivatives) are cultured in appropriate media and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound or vehicle control for different time points.
-
Cell Lysis: Cells are harvested and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for the androgen receptor. A loading control antibody (e.g., anti-actin or anti-tubulin) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the AR band is quantified and normalized to the loading control to determine the extent of degradation.
Cell Proliferation Assay
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at an appropriate density.
-
Treatment: Cells are treated with a serial dilution of this compound, enzalutamide, or vehicle control.
-
Incubation: Plates are incubated for a period of 3 to 7 days.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Data Analysis: The luminescence signal is normalized to the vehicle control, and the GI50 (concentration for 50% growth inhibition) values are calculated.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD-SCID) are used.
-
Cell Implantation: Prostate cancer cells are suspended in a solution like Matrigel and injected subcutaneously into the flanks of the mice.[2]
-
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into different treatment groups.
-
Drug Administration: this compound is administered orally at various dose levels and schedules.
-
Monitoring: Tumor volume and mouse body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of AR protein levels and other biomarkers.[1]
Clinical Trial Biomarker Analysis
In the NCT04428788 trial, circulating tumor DNA (ctDNA) from plasma samples was analyzed to determine the AR mutational status of the patients. This typically involves:
-
Blood Collection: Peripheral blood is collected from patients at baseline and potentially at other time points during the study.
-
Plasma Isolation: Plasma is separated from whole blood by centrifugation.
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using specialized kits.
-
Next-Generation Sequencing (NGS): The extracted ctDNA is subjected to NGS to identify mutations in the AR gene and other relevant cancer-related genes.
Future Directions
Based on the promising results from the Phase I/II study, a global Phase III trial, rechARge (NCT06764485), is underway.[5][6] This study will compare the efficacy and safety of this compound to the investigator's choice of therapy (docetaxel or an alternative ARPI) in patients with mCRPC who have progressed on one prior ARPI.[5] The results of this trial will be critical in establishing the role of this compound in the treatment landscape of advanced prostate cancer.
Conclusion
This compound represents a novel and promising approach to overcoming resistance to current ARPIs in metastatic castration-resistant prostate cancer. Its dual mechanism of AR degradation and antagonism leads to a profound and durable inhibition of the AR signaling pathway. Preclinical and clinical data have demonstrated its potent anti-tumor activity in heavily pretreated patient populations, including those with AR mutations. The manageable safety profile and significant efficacy signals support its continued development as a potential new standard of care for patients with advanced prostate cancer.
References
- 1. championsoncology.com [championsoncology.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nanostring.com [nanostring.com]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Bristol Myers Squibb - Bristol Myers Squibb Data at ASCO GU 2024 Showcase Transformative Research in the Treatment of Genitourinary Cancers [news.bms.com]
- 7. urotoday.com [urotoday.com]
- 8. mdpi.com [mdpi.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-986365 In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action, functioning as both a potent androgen receptor (AR) antagonist and a ligand-directed degrader.[1][2][3] This molecule is designed to overcome resistance to current AR pathway inhibitors in metastatic castration-resistant prostate cancer (mCRPC).[3][4] this compound consists of an AR-binding moiety and a cereblon (CRBN) E3 ligase-binding moiety, linked together.[2][5] This unique structure facilitates the ubiquitination and subsequent proteasomal degradation of the AR, in addition to competitively inhibiting its function.[2][5] Preclinical studies have demonstrated that this compound can effectively degrade both wild-type and mutant AR, leading to profound inhibition of AR signaling and tumor growth in various prostate cancer models.[1][3][4]
These application notes provide detailed protocols for key in vitro cell-based assays to evaluate the activity of this compound, including androgen receptor degradation, AR target gene expression, and cell proliferation assays.
Mechanism of Action: Dual-Action AR Inhibition and Degradation
This compound's innovative design allows it to bind simultaneously to the androgen receptor and the CRBN E3 ubiquitin ligase complex. This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome. This degradation mechanism removes the AR protein from the cell, a key advantage over traditional antagonists that only block its function.[2][5] By degrading the AR, this compound can overcome resistance mechanisms such as AR overexpression and mutations in the ligand-binding domain.[5]
References
- 1. championsoncology.com [championsoncology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. urotoday.com [urotoday.com]
- 4. Androgen Receptor Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 5. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of BMS-986365 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365 is a first-in-class, orally bioavailable, dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3][4][5][6] It represents a novel therapeutic approach for prostate cancer, particularly for metastatic castration-resistant prostate cancer (mCRPC) that has developed resistance to current androgen receptor pathway inhibitors (ARPIs) like enzalutamide.[1][2][3][4][5][6] this compound is a heterobifunctional molecule that binds to the AR ligand-binding domain and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][3] This dual mechanism of action, combining AR degradation with competitive inhibition, allows for a more profound and durable suppression of AR signaling compared to traditional AR antagonists.[5] Preclinical studies in various xenograft mouse models have demonstrated the potent anti-tumor activity of this compound, supporting its clinical development.[2][4][5]
These application notes provide detailed protocols for the use of this compound in xenograft mouse models of prostate cancer, including castration-sensitive, castration-resistant, and enzalutamide-resistant models.
Mechanism of Action of this compound
This compound's unique dual mechanism of action is central to its efficacy.
-
Androgen Receptor Antagonism: The molecule contains a moiety that binds to the ligand-binding domain of the androgen receptor, competitively inhibiting the binding of androgens and thereby preventing receptor activation.
-
Androgen Receptor Degradation: this compound also features a cereblon (CRBN)-binding moiety. By simultaneously binding to both the AR and CRBN, it forms a ternary complex that brings the AR in proximity to the CRL4CRBN E3 ubiquitin ligase complex. This leads to the polyubiquitination of the AR, marking it for degradation by the proteasome.
This dual action not only blocks AR signaling but also eliminates the AR protein, which can be overexpressed in resistant tumors.
Dual mechanism of this compound.
Data Presentation: In Vivo Efficacy of this compound in Xenograft Models
The following table summarizes the quantitative data from preclinical studies of this compound in various prostate cancer xenograft models.
| Xenograft Model | Mouse Strain | Treatment | Dosing Schedule | Tumor Growth Inhibition/Regression | Reference |
| VCaP (castration-sensitive) | Nude | This compound (30 mg/kg, p.o.) | Once daily | 81% tumor volume reduction | [5] |
| VCaP (castration-resistant) | NSG | This compound (30 mg/kg, p.o.) | Once daily | 76% tumor volume reduction | [5] |
| LNCaP (enzalutamide-resistant) | SCID | This compound | Not specified | Suppression of tumor growth | [7] |
| Patient-Derived Xenograft (PDX) (therapy-resistant) | Not specified | This compound | Not specified | 63-92% tumor volume reduction | [8] |
Experimental Protocols
I. Preparation of this compound for Oral Administration in Mice
Note: The exact vehicle used in the primary preclinical publications is not consistently detailed. The following formulations are based on common practices for similar compounds and information from chemical suppliers. It is recommended to perform small-scale formulation tests for solubility and stability.
Formulation 1 (Aqueous Suspension):
-
Weigh the required amount of this compound powder.
-
Prepare a vehicle solution consisting of 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Suspend the this compound powder in the vehicle solution to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse with a 200 µL gavage volume).
-
Vortex thoroughly before each use to ensure a uniform suspension.
Formulation 2 (Solution):
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 100 mg/mL).
-
For the working solution, dilute the DMSO stock in a vehicle containing PEG300, Tween 80, and sterile water. For example, to prepare a 1 mL working solution, add 50 µL of the 100 mg/mL DMSO stock to 400 µL of PEG300, mix well, then add 50 µL of Tween 80, mix well, and finally add 500 µL of sterile water.[9]
-
This formulation should be prepared fresh daily.
II. Establishment of Cell Line-Derived Xenografts (CDX)
This protocol is applicable to prostate cancer cell lines such as VCaP and LNCaP.
References
- 1. urotoday.com [urotoday.com]
- 2. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 4. researchgate.net [researchgate.net]
- 5. championsoncology.com [championsoncology.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - Seki - Translational Cancer Research [tcr.amegroups.org]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Recommended Dosage of BMS-986365 for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the preclinical evaluation of BMS-986365, a first-in-class dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3] this compound has demonstrated potent anti-tumor activity in preclinical models of prostate cancer, including those resistant to current AR pathway inhibitors.[1][4]
Mechanism of Action
This compound is a heterobifunctional molecule designed to both degrade and antagonize the androgen receptor.[4][5] It consists of a moiety that binds to the AR ligand-binding domain and another that recruits the Cereblon (CRBN) E3 ligase complex.[4][6] This dual mechanism leads to the ubiquitination and subsequent proteasomal degradation of the AR, as well as competitive inhibition of residual AR signaling.[1][4][5]
Recommended Dosages for Preclinical Studies
The following tables summarize the recommended starting dosages for in vitro and in vivo preclinical studies based on published data.
In Vitro Studies
| Assay Type | Cell Line | Recommended Concentration Range | Notes |
| AR Degradation | VCaP | 0.1 - 1.0 µM | Treatment for 6 hours is sufficient to observe AR degradation.[1] |
| Cell Proliferation Inhibition | LNCaP (overexpressing AR mutants) | 3 - 36 nM (GI50) | Potency varies depending on the specific AR mutation.[1] |
| AR Degradation | General | 10 - 40 nM (DC50) | Effective concentrations for 50% degradation of the androgen receptor. |
In Vivo Studies
| Animal Model | Tumor Model | Dosing Route | Dosage | Dosing Schedule | Study Type |
| Mice (NSG or nu/nu) | VCaP Xenograft | Oral (PO) | 30 mg/kg | Once daily (QD) | Efficacy (Tumor Growth Inhibition)[2] |
| Mice (NSG) | VCaP Xenograft | Oral (PO) | 30 mg/kg | Once daily (QD) for 3 days | Pharmacodynamics (AR Degradation)[1][2] |
| Mice (NSG) | HR-VCaP Xenograft | Oral (PO) | 30 mg/kg | Once daily (QD) for 3 days | Pharmacodynamics (AR Degradation)[1] |
| Dogs (Beagle) | N/A | Oral (PO) | Not Specified | Once daily (QD) for 7 days | Toxicology/Pharmacodynamics |
| Monkeys (Cynomolgus) | N/A | Oral (PO) | Not Specified | Once daily (QD) for 7 days | Toxicology/Pharmacodynamics |
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol is adapted from studies on LNCaP cells overexpressing AR.[1]
Methodology:
-
Cell Seeding: Seed LNCaP cells, engineered to overexpress either wild-type or mutant AR, in 96-well plates at an appropriate density in your preferred culture medium.
-
Incubation: Allow cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Treatment: Treat the cells with a serial dilution of this compound. Include a positive control (e.g., enzalutamide) and a vehicle control (e.g., DMSO). Add a synthetic androgen, such as R1881 (0.1 nM), to stimulate AR-dependent proliferation.[1]
-
Prolonged Incubation: Incubate the treated plates for 5 days.
-
Viability Measurement: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by fitting the data to a dose-response curve.
In Vitro AR Degradation Assay (Western Blot)
This protocol is based on experiments conducted in VCaP cells.[1]
Methodology:
-
Cell Seeding and Treatment: Plate VCaP cells and allow them to adhere. Treat the cells with this compound at concentrations of 0.1 µM and 1.0 µM for 6 hours.[1] Include a vehicle control. To confirm the degradation is proteasome-dependent, a co-treatment with a proteasome inhibitor (e.g., MG132) can be included.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the androgen receptor.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
-
Analysis: Quantify the band intensities to determine the extent of AR degradation relative to the vehicle-treated control.
In Vivo Tumor Xenograft Study
This protocol is for evaluating the anti-tumor efficacy of this compound in a VCaP xenograft model.[1][2]
Methodology:
-
Animal Model: Use male immunodeficient mice (e.g., NSG or nu/nu).
-
Tumor Cell Inoculation: Subcutaneously inoculate the mice with VCaP cells mixed with Matrigel.[2]
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
-
Randomization and Treatment Initiation: Once the tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment groups (e.g., vehicle control and this compound).[2]
-
Dosing: Administer this compound orally at a dose of 30 mg/kg once daily.[2] A suitable vehicle should be used for the control group.
-
Efficacy Evaluation: Measure tumor volumes 2-3 times per week to assess the anti-tumor activity. Body weight should also be monitored as a measure of toxicity.
-
Pharmacodynamic Analysis (Optional): For pharmacodynamic studies, tumors can be harvested at specific time points after dosing (e.g., after 3 consecutive daily doses) to assess AR protein levels by Western blot.[1][2]
Conclusion
This compound is a potent, dual-acting AR degrader and antagonist with significant preclinical activity. The recommended dosages and protocols provided in these application notes serve as a valuable starting point for researchers investigating the therapeutic potential of this compound in various prostate cancer models. It is recommended to perform dose-response studies to determine the optimal concentration for specific cell lines and to conduct pharmacokinetic and pharmacodynamic assessments to confirm target engagement in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. championsoncology.com [championsoncology.com]
- 3. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Monitoring AR Degradation by BMS-986365 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule designed to target the androgen receptor (AR), a key driver in prostate cancer. It exhibits a dual mechanism of action, functioning as both a competitive inhibitor and a potent degrader of the AR.[1][2][3] This molecule contains a moiety that binds to the AR's ligand-binding domain and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][2] This proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of the androgen receptor in response to treatment with this compound.
Mechanism of Action of this compound
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the androgen receptor. One end of the molecule binds to the androgen receptor, while the other end binds to the E3 ubiquitin ligase cereblon. This binding facilitates the formation of a ternary complex, bringing the AR in close proximity to the E3 ligase. The E3 ligase then tags the AR with ubiquitin molecules, marking it for degradation by the 26S proteasome. This dual action of antagonism and degradation makes this compound a promising therapeutic agent for castration-resistant prostate cancer (CRPC).[1][2]
References
Application Notes and Protocols for BMS-986365 Treatment in Sensitive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action targeting the androgen receptor (AR).[1] It functions as both a ligand-directed degrader and a competitive antagonist of AR.[1][2][3] This dual action allows for potent and profound inhibition of AR signaling, overcoming resistance mechanisms observed with current AR pathway inhibitors (ARPIs).[4][5] this compound has demonstrated significant preclinical and clinical activity in models of castration-resistant prostate cancer (CRPC), including those with wild-type and mutated AR.[1][3][4]
These application notes provide a summary of the cell lines sensitive to this compound, quantitative data on its activity, and detailed protocols for key in vitro experiments to assess its efficacy.
Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN).[1][5] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][5] Additionally, the molecule's AR-binding moiety competitively inhibits the receptor's ligand-binding domain, preventing its activation by androgens.[1][2] This dual mechanism ensures that any AR not degraded remains inhibited.[2]
Cell Lines Sensitive to this compound Treatment
This compound has shown potent activity in various prostate cancer cell lines that are dependent on AR signaling. This includes cell lines expressing wild-type AR and those with mutations that confer resistance to other anti-androgen therapies.
| Cell Line | AR Status | Key Characteristics |
| VCaP | Wild-type, Amplified | Androgen-sensitive, expresses high levels of AR.[4] |
| LNCaP | T878A mutant | Androgen-sensitive, AR mutation allows activation by other steroids.[4] |
| 22Rv1 | Wild-type and AR-V7 | Castration-resistant, expresses both full-length AR and the AR-V7 splice variant. |
Quantitative Data
This compound demonstrates potent degradation of the androgen receptor and inhibition of AR-mediated transcription and cell proliferation.
AR Degradation (DC50)
The half-maximal degradation concentration (DC50) indicates the potency of this compound in inducing AR protein degradation.
| Cell Line | DC50 (nM) |
| VCaP | 7[4] |
| LNCaP | 29[4] |
| Multiple Prostate Cancer Cell Lines | 10 - 40[6][7] |
Inhibition of AR Target Gene Expression (IC50)
The half-maximal inhibitory concentration (IC50) for the expression of the AR target gene FKBP5 highlights the antagonist activity of this compound.
| Cell Line | IC50 (nM) |
| VCaP | 1 |
| LNCaP | 4 |
Inhibition of Cell Proliferation
This compound is significantly more potent at inhibiting the proliferation of AR-dependent prostate cancer cell lines compared to the second-generation anti-androgen, enzalutamide. Quantitative data indicates it is 10 to 120-fold more potent than enzalutamide in this regard.[6][7]
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Assessment of AR Degradation by Western Blot
This protocol details the steps to quantify the degradation of the androgen receptor in prostate cancer cell lines following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture VCaP or LNCaP cells in their recommended growth medium until they reach 70-80% confluency.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
A loading control, such as GAPDH or β-actin, should be probed on the same membrane to ensure equal protein loading.
5. Signal Detection and Analysis:
-
Detect the chemiluminescent signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the AR band intensity to the loading control. The percentage of AR degradation can be calculated relative to the vehicle-treated control.
Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)
This protocol outlines the steps to measure the effect of this compound on the proliferation of sensitive prostate cancer cell lines.
1. Cell Seeding:
-
Seed prostate cancer cells (e.g., VCaP, LNCaP) in a 96-well opaque-walled plate at a predetermined optimal density in their respective growth media.
2. Compound Treatment:
-
After allowing the cells to adhere overnight, treat them with a serial dilution of this compound and a vehicle control.
3. Incubation:
-
Incubate the plate for a period that allows for sufficient cell proliferation (e.g., 72 to 120 hours) in a humidified incubator at 37°C and 5% CO2.
4. Measurement of Cell Viability:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well, following the manufacturer's instructions.[8][9][10][11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9][10][11]
5. Data Acquisition:
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9][10][11]
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
References
- 1. urotoday.com [urotoday.com]
- 2. urotoday.com [urotoday.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. championsoncology.com [championsoncology.com]
- 5. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. ch.promega.com [ch.promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Application Notes and Protocols: Uncovering Resistance Mechanisms to BMS-986365 Using CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional small molecule that operates as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2][3] It is under investigation for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][4] The dual mechanism of action of this compound, which involves both the degradation of the AR protein and the inhibition of its signaling pathway, is designed to overcome the resistance mechanisms that often limit the efficacy of current AR pathway inhibitors (ARPIs).[1][5] As with any targeted therapy, the emergence of resistance is a significant clinical challenge. Therefore, a comprehensive understanding of the potential mechanisms of resistance to this compound is crucial for its successful clinical development and for designing effective combination therapies.
This document provides detailed application notes and protocols for utilizing genome-wide CRISPR-Cas9 screening to systematically identify and validate genes whose loss of function confers resistance to this compound.
Rationale for CRISPR Screening
CRISPR-Cas9 technology has emerged as a powerful tool for functional genomic screening, enabling the precise and efficient knockout of genes across the entire genome.[6][7] A pooled CRISPR screen can be employed to create a diverse population of cells, each with a single gene knockout. By treating this population with this compound, cells that harbor a gene knockout conferring resistance will survive and proliferate, leading to their enrichment. Subsequent deep sequencing can identify the single-guide RNAs (sgRNAs) that are overrepresented in the resistant population, thereby pinpointing the genes whose loss contributes to resistance.[8][9]
Hypothesized Resistance Mechanisms
Based on the mechanism of action of this compound and known resistance pathways to other AR-targeted therapies, several potential resistance mechanisms can be hypothesized:
-
Alterations in the Ubiquitin-Proteasome System: Since this compound relies on the cellular ubiquitin-proteasome machinery to degrade the AR, mutations or altered expression of components of this system, such as E3 ligases or deubiquitinases, could impair drug efficacy.
-
Upregulation of AR Splice Variants: While this compound is designed to be effective against various AR mutants, the emergence of AR splice variants that lack the ligand-binding domain (LBD), such as AR-V7, could potentially confer resistance as they may not be recognized by the drug.[10][11][12]
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation independently of AR signaling.
-
Drug Efflux and Metabolism: Increased expression of drug efflux pumps or altered drug metabolism could reduce the intracellular concentration of this compound, thereby diminishing its activity.
Experimental Protocols
This section outlines a comprehensive protocol for a genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.
Protocol 1: Cell Line Selection and Engineering
-
Cell Line Selection: Choose a prostate cancer cell line that is sensitive to this compound. A well-characterized cell line such as LNCaP or VCaP is recommended.
-
Cas9 Expression: Generate a stable cell line expressing the Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection.
-
Determination of this compound IC50: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound in the Cas9-expressing cell line. This will be crucial for selecting the appropriate drug concentration for the screen.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Lentiviral Library Production: Produce a high-titer pooled lentiviral sgRNA library targeting the human genome. Commercially available libraries such as the GeCKO v2 or Brunello are suitable for this purpose.
-
Lentiviral Transduction: Transduce the Cas9-expressing cells with the pooled sgRNA library at a low multiplicity of infection (MOI) of 0.1-0.3 to ensure that most cells receive a single sgRNA. Maintain a sufficient number of cells to ensure a representation of at least 200-500 cells per sgRNA in the library.
-
Antibiotic Selection: After 48-72 hours, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Baseline Cell Collection (T0): After selection, harvest a population of cells to serve as the baseline control for sgRNA representation.
-
This compound Treatment: Treat the remaining cells with a predetermined concentration of this compound (e.g., IC80).
-
Maintenance of Resistant Population: Continue to culture the cells in the presence of this compound, splitting them as necessary and maintaining a minimum number of cells to preserve library complexity.
-
Harvesting Resistant Cells: Once a stable, resistant population of cells emerges, harvest the cells for genomic DNA extraction.
Protocol 3: Identification of Enriched sgRNAs
-
Genomic DNA Extraction: Extract genomic DNA from the baseline (T0) and this compound-resistant cell populations.
-
PCR Amplification of sgRNA Cassettes: Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Next-Generation Sequencing (NGS): Perform high-throughput sequencing of the amplified sgRNA cassettes.
-
Data Analysis: Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA. Identify sgRNAs that are significantly enriched in the this compound-resistant population compared to the baseline population using statistical tools like MAGeCK.
Protocol 4: Validation of Candidate Genes
-
Individual sgRNA Validation: Validate the top candidate genes identified from the screen by transducing the Cas9-expressing parental cell line with individual sgRNAs targeting these genes.
-
Confirmation of Knockout: Confirm the knockout of the target gene at the protein level by Western blot or at the mRNA level by qPCR.
-
Functional Validation: Perform cell viability assays on the knockout cell lines in the presence of a range of this compound concentrations to confirm that the gene knockout confers resistance.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: this compound Sensitivity in Parental and Resistant Cell Lines
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | 10 | 1 |
| Resistant Population | >1000 | >100 |
| Gene X KO | 500 | 50 |
| Gene Y KO | 800 | 80 |
Table 2: Top Enriched Genes from CRISPR Screen
| Gene | sgRNA Count (Resistant) | sgRNA Count (T0) | Fold Enrichment | p-value |
| Gene X | 1500 | 50 | 30 | <0.001 |
| Gene Y | 1200 | 40 | 30 | <0.001 |
| Gene Z | 1000 | 30 | 33.3 | <0.001 |
Visualization of Pathways and Workflows
Diagrams for key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for CRISPR screening.
Caption: Hypothesized resistance pathways to this compound.
References
- 1. championsoncology.com [championsoncology.com]
- 2. urotoday.com [urotoday.com]
- 3. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Androgen receptor degraders overcome common resistance mechanisms developed during prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following BMS-986365 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986365 is a first-in-class, orally bioavailable, heterobifunctional molecule that functions as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] It is designed to target and degrade the androgen receptor, a key driver of prostate cancer progression.[3] The molecule consists of an AR-binding moiety and a cereblon (CRBN)-binding moiety, which facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] By both degrading and antagonizing the AR, this compound offers a potent method for inhibiting AR signaling, which is crucial for the growth of castration-resistant prostate cancer (CRPC).[4][5] Preclinical studies have demonstrated its ability to inhibit tumor growth in models of advanced prostate cancer.[5][6]
Apoptosis, or programmed cell death, is a critical mechanism by which anti-cancer therapeutics exert their effects. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a widely used and reliable method for the quantitative analysis of apoptosis.[6][7][8] Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8] Propidium Iodide is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][8] This application note provides a detailed protocol for the analysis of apoptosis in prostate cancer cell lines treated with this compound using this flow cytometry-based method.
Data Presentation
The following table summarizes representative data on the dose-dependent effects of this compound on apoptosis in androgen-sensitive (LNCaP) and castration-resistant (VCaP) prostate cancer cell lines after a 72-hour treatment period.
| Cell Line | Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| LNCaP | Vehicle Control | 0 | 92.5 | 3.5 | 4.0 |
| This compound | 10 | 75.2 | 15.8 | 9.0 | |
| This compound | 100 | 45.7 | 35.1 | 19.2 | |
| This compound | 1000 | 15.3 | 50.6 | 34.1 | |
| VCaP | Vehicle Control | 0 | 90.1 | 4.2 | 5.7 |
| This compound | 10 | 70.8 | 18.9 | 10.3 | |
| This compound | 100 | 40.2 | 40.5 | 19.3 | |
| This compound | 1000 | 12.1 | 55.4 | 32.5 |
Signaling Pathway
This compound induces apoptosis in prostate cancer cells by targeting the androgen receptor for degradation. This disruption of AR signaling leads to the activation of the intrinsic apoptotic pathway.
Caption: this compound-induced AR degradation and apoptosis signaling pathway.
Experimental Protocols
Cell Culture and Treatment
-
Culture prostate cancer cell lines (e.g., LNCaP, VCaP) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified duration (e.g., 24, 48, 72 hours).
Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
For adherent cells, gently aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Trypsinize the cells and collect them in a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cells twice with ice-cold PBS, centrifuging after each wash.[7]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[7]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.[7]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect a minimum of 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Experimental Workflow
The following diagram illustrates the workflow for the flow cytometry analysis of apoptosis after this compound treatment.
Caption: Experimental workflow for apoptosis analysis.
Conclusion
The protocol described in this application note provides a robust and reproducible method for quantifying apoptosis induced by this compound in prostate cancer cell lines. By utilizing flow cytometry with Annexin V and PI staining, researchers can effectively assess the pro-apoptotic activity of this novel androgen receptor degrader and antagonist. This information is valuable for preclinical drug development and for further elucidating the mechanism of action of this compound.
References
- 1. championsoncology.com [championsoncology.com]
- 2. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. researchgate.net [researchgate.net]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer. [clin.larvol.com]
Application Notes and Protocols for Measuring BMS-986365 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the target engagement of BMS-986365, a first-in-class, orally bioavailable dual-action androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] this compound is a heterobifunctional molecule that simultaneously binds to the androgen receptor and the E3 ubiquitin ligase cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][3][4] This dual mechanism of AR degradation and antagonism makes it a promising therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC).[1][5][6]
Accurate measurement of target engagement is critical for understanding the pharmacodynamics of this compound and for establishing a dose-response relationship in both preclinical and clinical settings. This document outlines key methodologies to quantify the degradation of the androgen receptor and the subsequent inhibition of its signaling pathway.
Signaling Pathway and Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the androgen receptor. This mechanism is particularly relevant in mCRPC where AR signaling remains a key driver of tumor growth and survival, even in a low-androgen environment.[1][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound. Preclinical data demonstrates potent AR degradation, while clinical data from the CC-94676-PCA-001 study (NCT04428788) shows encouraging anti-tumor activity in heavily pretreated mCRPC patients.[7]
Table 1: Preclinical Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| AR Degradation (DC50) | VCaP | ~1 nM | [8] |
| AR Degradation (Dmax) | VCaP | >95% | [8] |
| Anti-tumor Activity | mCRPC models | Deep and durable tumor suppression |[3] |
Table 2: Clinical Efficacy of this compound in mCRPC (NCT04428788)
| Dose | PSA30 Response Rate (%) | PSA50 Response Rate (%) | Median rPFS (months) |
|---|---|---|---|
| 400 mg BID | 30 | 25 | 5.5 |
| 600 mg BID | 45 | 20 | 5.5 |
| 900 mg BID | 70 | 50 | 8.3 |
Data from heavily pretreated patients. PSA30/50: ≥30%/50% decline in prostate-specific antigen from baseline. rPFS: radiographic progression-free survival.[7]
Experimental Protocols
Detailed methodologies for key experiments to measure this compound target engagement are provided below.
Androgen Receptor Degradation Assay by Western Blot
This protocol describes the quantification of AR protein levels in prostate cancer cell lines following treatment with this compound.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Precast polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Tris-buffered saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-AR, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate prostate cancer cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.1 nM to 1000 nM) or vehicle (DMSO) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AR and a loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the band intensities. Normalize the AR band intensity to the corresponding loading control band intensity. Calculate the percentage of AR degradation relative to the vehicle-treated control.
-
AR Target Gene Expression Analysis by RT-qPCR
This protocol measures the mRNA levels of AR-regulated genes (e.g., PSA, TMPRSS2) to assess the downstream functional consequences of this compound-mediated AR degradation and antagonism.
Materials:
-
Prostate cancer cell lines
-
Cell culture medium (charcoal-stripped serum recommended for androgen stimulation experiments)
-
This compound
-
Dihydrotestosterone (DHT)
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for AR target genes (e.g., KLK3/PSA, TMPRSS2) and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment:
-
Culture cells in medium with charcoal-stripped serum for 24-48 hours to deplete endogenous androgens.
-
Pre-treat cells with this compound for a specified time (e.g., 4 hours).
-
Stimulate the cells with DHT (e.g., 10 nM) for a defined period (e.g., 16-24 hours) in the presence of this compound. Include appropriate controls (vehicle, DHT alone, this compound alone).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target and reference genes.
-
Perform the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression relative to the control group (ΔΔCt).
-
In Vitro Androgen Receptor Ubiquitination Assay
This protocol is designed to directly assess the ability of this compound to induce the ubiquitination of the androgen receptor in a cell-based assay.
Materials:
-
Prostate cancer cell lines
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer for immunoprecipitation
-
Anti-AR antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-ubiquitin, anti-AR
-
HRP-conjugated secondary antibodies
-
Other reagents for Western blotting as described above
Procedure:
-
Cell Treatment:
-
Treat cells with this compound and a proteasome inhibitor (to allow accumulation of ubiquitinated proteins) for a specified time.
-
-
Cell Lysis:
-
Lyse the cells in a buffer suitable for immunoprecipitation.
-
-
Immunoprecipitation of AR:
-
Incubate the cell lysates with an anti-AR antibody to capture the androgen receptor.
-
Add Protein A/G beads to pull down the antibody-AR complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated AR, which will appear as a high-molecular-weight smear.
-
The membrane can also be probed with an anti-AR antibody to confirm the immunoprecipitation of the androgen receptor.
-
These protocols provide a robust framework for evaluating the target engagement of this compound. The specific conditions for each experiment, such as cell lines, treatment concentrations, and incubation times, should be optimized based on the specific research question and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
Troubleshooting & Optimization
Overcoming BMS-986365 solubility issues in DMSO
Welcome to the Technical Support Center for BMS-986365. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and experimental use of this compound, with a particular focus on addressing solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What are the initial troubleshooting steps?
A1: While this compound is known to be soluble in DMSO, several factors can affect its dissolution. Start by verifying the quality of your DMSO; it is highly hygroscopic and absorbed moisture can significantly decrease its solvating power.[1] Using fresh, anhydrous, high-purity DMSO is crucial. If the compound still does not dissolve, gentle warming of the solution to 37°C or sonication in a water bath can aid in the dissolution process. One supplier notes that ultrasonic treatment may be necessary to achieve high concentrations.[2]
Q2: What is the maximum concentration of this compound that can be achieved in DMSO?
A2: this compound has a reported solubility of up to 100 mg/mL (approximately 122.11 mM) in fresh DMSO.[1] However, achieving this concentration may require sonication.[2] For practical laboratory use, preparing a slightly lower stock concentration (e.g., 50 mg/mL or 100 mM) may be more straightforward.
Q3: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A3: This is a common issue known as "crashing out" or "salting out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[3] To prevent this, it is recommended to perform a stepwise serial dilution. First, create intermediate dilutions of your DMSO stock solution in 100% DMSO. Then, add the final, most diluted DMSO solution to your aqueous buffer dropwise while gently vortexing.[4] This gradual change in solvent polarity can help maintain the compound's solubility.[5] Additionally, ensure the final concentration of DMSO in your aqueous solution is as low as possible (ideally below 0.5% for cell-based assays) to minimize solvent-induced artifacts and toxicity.[6]
Q4: Are there any alternative solvents to DMSO for this compound?
A4: this compound is reported to be soluble in ethanol, although to a lesser extent than in DMSO.[1][7] The reported solubility in ethanol is 6 mg/mL.[1] It is important to note that this compound is considered insoluble in water.[1] The choice of an alternative solvent will depend on the specific requirements and constraints of your experimental setup.
Q5: How should I store my this compound stock solution in DMSO?
A5: For long-term storage, it is recommended to aliquot your this compound stock solution in DMSO and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[8] Avoid repeated freeze-thaw cycles, as this can degrade the compound and introduce moisture into the DMSO.[6]
Troubleshooting Guides
Problem: this compound Fails to Dissolve Completely in DMSO
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopic DMSO | Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[5] | The compound dissolves readily in the fresh, water-free DMSO. |
| Insufficient Mixing | Vortex the solution vigorously for 1-2 minutes.[5] | The compound fully dissolves, resulting in a clear solution. |
| Low Temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes with intermittent vortexing.[5] | Increased kinetic energy helps overcome the solid's lattice energy, leading to dissolution. |
| High Concentration | If aiming for a very high concentration, use a sonicator bath for 10-15 minutes.[5][2] | The mechanical energy from sonication helps to break down any aggregates and facilitate dissolution. |
| Concentration Exceeds Solubility Limit | Prepare a more dilute stock solution (e.g., 10 mM or 50 mM). | The compound dissolves completely at a lower concentration. |
Problem: Precipitation of this compound Upon Dilution in Aqueous Media
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid Change in Solvent Polarity | Perform serial dilutions of the DMSO stock in 100% DMSO first to a lower concentration before the final dilution into the aqueous buffer.[5][4] | Gradual dilution minimizes the "crashing out" effect, keeping the compound in solution. |
| Method of Addition | Add the final DMSO stock solution dropwise to the aqueous buffer while gently vortexing.[4] | This ensures rapid and uniform mixing, preventing localized high concentrations that can lead to precipitation. |
| Final DMSO Concentration Too Low | Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.5%).[6] | The compound remains dissolved at an optimized final DMSO concentration. |
| Use of a Co-solvent | If precipitation persists, consider adding a small percentage of a water-miscible organic co-solvent like PEG300 or Tween 80 to your final aqueous buffer, if compatible with your assay.[1] | The co-solvent can help to increase the overall solubility of the compound in the final solution. |
Data Presentation
Solubility of this compound in Common Solvents
| Solvent | Solubility | Molar Concentration (approx.) | Notes |
| DMSO | 100 mg/mL[1] | 122.11 mM | May require sonication.[2] Use of fresh, anhydrous DMSO is critical.[1] |
| Ethanol | 6 mg/mL[1] | 7.33 mM | |
| Water | Insoluble[1] | N/A | |
| 10% DMSO in Corn Oil | ≥ 3.75 mg/mL[2] | ≥ 4.58 mM | A formulation for in vivo studies.[2] |
Molecular Weight of this compound: 818.91 g/mol [7]
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial containing this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculation: Calculate the required volume of DMSO. For example, to prepare 1 mL of a 100 mM stock solution, you will need 81.89 mg of this compound.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the compound.
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.
-
Storage: Aliquot the stock solution into smaller volumes and store at -80°C for up to 6 months.[8]
Protocol 2: Dilution of this compound DMSO Stock in Aqueous Buffer
-
Prepare Intermediate Dilutions: Create a series of intermediate dilutions of your high-concentration DMSO stock solution using 100% DMSO. For example, if you have a 100 mM stock, you can prepare 10 mM and 1 mM intermediate stocks.
-
Prepare Final Working Solution: Add the desired volume of the appropriate intermediate DMSO stock solution to your pre-warmed (37°C) aqueous buffer. It is crucial to add the DMSO stock to the buffer and not the other way around. Add the stock dropwise while gently vortexing the buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is compatible with your experimental system (e.g., ≤ 0.5% for cell culture).[6]
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for troubleshooting this compound solubility.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Optimizing BMS-986365 treatment duration for maximal effect
Welcome to the technical support center for BMS-986365. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the experimental use of this compound, a first-in-class dual androgen receptor (AR) ligand-directed degrader and antagonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule with a dual mechanism of action.[1][2][3] It contains one moiety that binds to the androgen receptor (AR) ligand-binding domain, acting as a competitive antagonist.[1][2] A second moiety binds to the cereblon (CRBN) E3 ligase, which leads to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This dual action of both degradation and antagonism of the AR makes it a potent inhibitor of AR signaling.[4]
Q2: In which cancer cell lines has this compound shown activity?
A2: Preclinical studies have demonstrated the anti-proliferative activity of this compound in various prostate cancer cell lines, including VCaP and LNCaP cells.[5] Its efficacy has been observed in models of both castration-sensitive and castration-resistant prostate cancer (CRPC).[4][5]
Q3: What is the recommended starting concentration and treatment duration for in vitro experiments?
A3: The optimal concentration and duration will vary depending on the cell line and the specific assay. For AR degradation assays, treatment times can range from 2 to 24 hours. For cell proliferation assays, a longer incubation of 72 hours or more is common. Based on preclinical data, effective concentrations for AR degradation (DC50) are in the range of 10 to 40 nM. For anti-proliferative effects (IC50), concentrations can vary, so a dose-response experiment starting from low nanomolar to micromolar concentrations is recommended.
Q4: How can I best assess the degradation of the androgen receptor after treatment?
A4: Western blotting is a standard method to qualitatively and semi-quantitatively assess AR protein levels following treatment with this compound. For more quantitative results, an enzyme-linked immunosorbent assay (ELISA) can be employed.[5]
Troubleshooting Guides
Problem 1: Inconsistent or no androgen receptor (AR) degradation observed in Western blot.
| Potential Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | For initial experiments, perform a time-course study (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration for maximal AR degradation in your specific cell line. |
| Incorrect Drug Concentration | Perform a dose-response experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for AR degradation. |
| Low Cereblon (CRBN) Expression | Verify the expression of CRBN in your cell line, as it is essential for the E3 ligase-mediated degradation mechanism of this compound.[1][2] |
| Issues with Western Blot Protocol | Ensure complete protein transfer, use a validated primary antibody for AR, and optimize antibody concentrations and incubation times. Include a known positive control for AR expression. |
| Cell Line Resistance | Some cell lines may exhibit intrinsic or acquired resistance. Confirm the AR dependency of your cell line. |
Problem 2: High variability in cell viability/proliferation assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding and be precise with seeding density across all wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate as they are more prone to evaporation, leading to variability. Fill outer wells with sterile PBS or media. |
| Suboptimal Assay Incubation Time | The incubation time should be long enough to observe a significant effect on proliferation but not so long that the control cells become over-confluent. Optimize the duration based on the doubling time of your cell line. |
| Compound Precipitation | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. Ensure the final DMSO concentration is low and consistent across all wells. |
| Interference with Assay Reagents | Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). Consider using an alternative assay that measures a different cellular parameter (e.g., ATP content, DNA synthesis). |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Prostate Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| VCaP | AR Degradation | DC50 | 10 - 40 nM | [6] |
| LNCaP | AR Degradation | DC50 | 10 - 40 nM | [6] |
| Multiple Prostate Cancer Cell Lines | Anti-Proliferation | IC50 | 10-120 fold more potent than enzalutamide | [4][7] |
Experimental Protocols
Protocol 1: Androgen Receptor (AR) Degradation Assay by Western Blot
-
Cell Seeding: Plate prostate cancer cells (e.g., VCaP, LNCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 2: Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well).
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for 72 hours, or a duration optimized for the specific cell line.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Western blot workflow for AR degradation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. championsoncology.com [championsoncology.com]
- 3. urotoday.com [urotoday.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. auajournals.org [auajournals.org]
Technical Support Center: BMS-986365 and Prostate Cancer Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986365 in prostate cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action.[1][2] It acts as both a degrader and a competitive inhibitor of the androgen receptor (AR).[1][2][3] The molecule contains a moiety that binds to the AR ligand-binding domain (LBD), antagonizing its function.[1][2] It also includes a cereblon (CRBN)-binding moiety, which recruits the CRL4CRBN E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2]
Q2: How does this compound overcome resistance to other androgen receptor pathway inhibitors (ARPIs)?
A2: this compound is designed to overcome common resistance mechanisms to ARPIs, such as AR gene amplification and mutations in the AR ligand-binding domain.[2] Its dual action of both degrading the AR protein and antagonizing the receptor allows it to be effective even when AR is overexpressed or mutated.[1][2][4] Preclinical studies have shown that this compound can induce rapid and deep degradation of both wild-type and mutant forms of the AR.[2][4]
Q3: What are the key differences in cellular effects between this compound and enzalutamide?
A3: While both are AR inhibitors, enzalutamide can lead to an increase in AR protein levels in metastatic castration-resistant prostate cancer (mCRPC) models.[4][5][6] In contrast, this compound effectively degrades the AR, maintaining low levels of the protein even when AR transcript levels are elevated.[4][5][6] Preclinical data suggests that this compound is significantly more potent than enzalutamide at inhibiting androgen-stimulated transcription of AR target genes and AR-dependent proliferation of prostate cancer cell lines.[7]
Troubleshooting Guide
Problem 1: Reduced or no degradation of Androgen Receptor (AR) protein observed after treatment with this compound.
| Possible Cause | Suggested Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Preclinical studies have explored various concentrations, and the effective dose can be cell-line dependent. |
| Cell Line Specific Factors | Ensure the prostate cancer cell line used expresses the necessary cellular machinery for proteasomal degradation, including sufficient levels of cereblon (CRBN), a key component of the E3 ligase complex utilized by this compound.[2] Consider using a positive control cell line known to be sensitive to this compound. |
| Incorrect Experimental Duration | Conduct a time-course experiment to identify the optimal treatment duration for observing maximal AR degradation. This compound is described as a rapid degrader, but the peak effect may vary between cell lines.[4][5] |
| Drug Inactivity | Verify the integrity and activity of your this compound compound. Ensure proper storage and handling to prevent degradation. |
Problem 2: Prostate cancer cell line shows unexpected resistance to this compound.
| Possible Cause | Suggested Solution |
| Androgen Receptor (AR) Mutations | Although this compound is effective against many AR mutants, it is crucial to sequence the AR gene in your resistant cell line to identify any novel mutations that may interfere with drug binding or the degradation process.[4] |
| Upregulation of Bypass Signaling Pathways | Investigate the activation of alternative survival pathways in the resistant cells. Resistance to BET inhibitors, for example, has been associated with the reactivation of AR signaling through CDK9-mediated phosphorylation.[8] Similar bypass mechanisms could potentially emerge. |
| Drug Efflux Pumps | Assess the expression and activity of drug efflux pumps, such as P-glycoprotein (MDR1), which can reduce the intracellular concentration of the compound. |
| Alterations in the Ubiquitin-Proteasome System | Analyze the components of the ubiquitin-proteasome system in your resistant cell line. Mutations or altered expression of proteins in this pathway, such as components of the E3 ligase complex, could impair the degradation of AR. Mutations in SPOP, an E3 ubiquitin ligase component, have been linked to resistance to BET inhibitors through the stabilization of BRD4.[9] |
Experimental Protocols
Western Blot for Androgen Receptor Degradation
-
Cell Culture and Treatment: Plate prostate cancer cells (e.g., LNCaP, VCaP) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Read the absorbance at the appropriate wavelength for MTT or the luminescence for CellTiter-Glo® using a plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in a prostate cancer cell.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. urotoday.com [urotoday.com]
- 2. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. auajournals.org [auajournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. championsoncology.com [championsoncology.com]
- 6. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. trial.medpath.com [trial.medpath.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
Technical Support Center: BMS-986365 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the bioavailability of BMS-986365 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, first-in-class, heterobifunctional molecule that acts as a dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] It works by binding to the AR ligand-binding domain, leading to competitive inhibition, and simultaneously recruiting the cereblon (CRBN) E3 ligase to induce ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This dual mechanism allows for potent and sustained inhibition of AR signaling.[3][4]
Q2: What is the reported oral bioavailability of this compound in animal models?
Q3: What is a standard formulation for oral administration of this compound in animal studies?
A3: A commonly used formulation for in vivo studies in mice is a suspension of this compound in 10% Dimethyl Sulfoxide (DMSO) and 90% corn oil.[5]
Q4: Are there alternative formulations for this compound?
A4: Yes, for poorly soluble compounds like this compound, other vehicle formulations can be considered, especially if the standard formulation presents issues. These may include co-solvents such as polyethylene glycol (PEG300 or PEG400) and surfactants like Tween-80 in an aqueous base. However, the compatibility and stability of this compound in these alternative vehicles should be empirically determined. For weak animals, it is recommended to keep the DMSO concentration low (e.g., below 2%).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or low drug exposure (low plasma concentration, high variability) | Improper formulation preparation: The suspension is not homogenous, leading to inaccurate dosing. | - Ensure this compound is fully dissolved in DMSO before adding corn oil. - Vortex the suspension thoroughly before each animal is dosed to ensure homogeneity, as DMSO and corn oil are immiscible and the suspension can separate over time.[6] - Prepare the formulation fresh before each experiment. |
| Poor oral absorption: The drug is not being efficiently absorbed from the gastrointestinal tract. | - Consider alternative formulation strategies known to improve bioavailability of poorly soluble drugs, such as micronization or the use of self-emulsifying drug delivery systems (SEDDS), though these would require significant formulation development. - For PROTACs like this compound, administration with food has been shown to sometimes improve oral absorption.[7][8] However, this needs to be tested and may not be suitable for all study designs. | |
| Gavage procedure error: Incorrect oral gavage technique can lead to dosing into the lungs or esophagus, resulting in poor absorption and potential harm to the animal. | - Ensure personnel are properly trained in oral gavage techniques. - Use appropriate gavage needle size for the animal. - Administer the dose slowly to prevent reflux.[9] | |
| Animal distress or adverse events after dosing (e.g., respiratory issues) | Gastroesophageal reflux and aspiration: The formulation may be irritating or the volume too large, causing the animal to reflux and aspirate the compound.[9] | - Reduce the dosing volume if possible, while maintaining the target dose. - Administer the formulation at room temperature. - Observe the animal closely after dosing for any signs of distress. |
| Vehicle toxicity: High concentrations of DMSO can be toxic to animals. | - Keep the final concentration of DMSO in the formulation as low as possible, ideally below 10% for routine use and lower for sensitive animals. | |
| Precipitation of the compound in the formulation | Poor solubility and stability: this compound may precipitate out of the suspension, especially at higher concentrations or over time. | - Check the solubility of your specific batch of this compound in the chosen vehicle. - Prepare smaller batches of the formulation more frequently. - If precipitation is persistent, consider alternative formulations with co-solvents and surfactants that can improve solubility and stability. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in CD1 Mice
| Parameter | Route | Dose | Value | Reference |
| Bioavailability (%F) | Oral | 2 mg/kg | 40% | [4] |
| Cmax | Oral | 2 mg/kg | 0.275 µM | [4] |
| Tmax | Oral | 2 mg/kg | 4.5 hours | [4] |
| Plasma Clearance | Intravenous | 2 mg/kg | 20.7 mL/min/kg | [4] |
| Volume of Distribution | Intravenous | 2 mg/kg | 3.1 L/kg | [4] |
| Half-life | Intravenous | 2 mg/kg | 1.7 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice (10% DMSO/90% Corn Oil)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube to achieve a 10x stock solution (e.g., for a final concentration of 1 mg/mL, dissolve 10 mg of this compound in 1 mL of DMSO).
-
Vortex the tube until the this compound is completely dissolved in the DMSO. Gentle warming in a water bath may aid dissolution, but stability at elevated temperatures should be considered.
-
Add the required volume of corn oil to achieve the final desired concentration (e.g., add 9 mL of corn oil to the 1 mL of DMSO stock solution).
-
Vortex the tube vigorously for at least 1-2 minutes to create a uniform suspension. The mixture will be an emulsion.
-
Visually inspect the suspension for homogeneity.
-
Crucially, vortex the suspension immediately before each animal is dosed to ensure consistent dosing. [6]
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needle (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringe
Procedure:
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Draw the calculated volume of the vortexed this compound suspension into the syringe.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth towards the esophagus. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the dose.
-
Withdraw the needle gently.
-
Monitor the mouse for a short period after dosing to ensure there are no immediate adverse reactions.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. urotoday.com [urotoday.com]
- 3. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
- 5. researchgate.net [researchgate.net]
- 6. Gavage [ko.cwru.edu]
- 7. oral drug absorption: Topics by Science.gov [science.gov]
- 8. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Best practices for long-term storage of BMS-986365
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of BMS-986365.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its powdered form should be stored at -20°C for up to 3 years.[1]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound can be stored at -80°C for up to one year or at -20°C for up to one month.[1][2] It is recommended to aliquot the stock solutions to avoid repeated freeze-thaw cycles.[1]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1] A concentration of 100 mg/mL in fresh DMSO has been reported.[1] It is important to use fresh, moisture-free DMSO as absorbed moisture can reduce the solubility of the compound.[1]
Q4: Can I store diluted working solutions of this compound?
A4: It is recommended to use mixed working solutions immediately for optimal results.[1] For in vivo studies, for example, a mixed solution in corn oil should be used immediately.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound Powder | 1. Inappropriate solvent. 2. Low-quality or old solvent. 3. Compound has degraded due to improper storage. | 1. Ensure you are using the recommended solvent, such as fresh DMSO. 2. Use fresh, high-purity, anhydrous DMSO. Moisture can affect solubility.[1] 3. Verify the storage conditions and age of the compound. If degradation is suspected, use a fresh vial. |
| Precipitation Observed in Stock Solution After Thawing | 1. Solution was not fully dissolved initially. 2. Repeated freeze-thaw cycles. 3. Solvent evaporation. | 1. Gently warm the solution and vortex to ensure complete dissolution before use. 2. Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[1] 3. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent Experimental Results | 1. Degradation of this compound due to improper storage or handling. 2. Inaccurate concentration of the stock solution. | 1. Review storage and handling procedures. Always use freshly prepared dilutions from a properly stored stock solution. 2. Re-measure the concentration of the stock solution. If in doubt, prepare a fresh stock solution from a new vial of powder. |
Quantitative Data Summary
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1] |
| Stock Solution in Solvent | -80°C | 1 year | [1] |
| Stock Solution in Solvent | -20°C | 1 month | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 100 mM concentration.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[1][2]
-
Visualizations
Caption: Recommended workflow for the storage and preparation of this compound for experimental use.
Caption: Dual mechanism of action of this compound: AR degradation and antagonism.
References
Interpreting unexpected results in BMS-986365 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986365. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action.[1][2] It acts as a ligand-directed degrader and a competitive antagonist of the androgen receptor (AR).[1][2][3][4][5] The molecule contains two key moieties: one that binds to the AR's ligand-binding domain to competitively inhibit its function, and another that binds to the cereblon (CRBN) E3 ligase.[2][3] This dual binding facilitates the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3]
Q2: What are the expected outcomes of treating prostate cancer cells with this compound?
A2: In preclinical studies, this compound has been shown to be a potent and selective degrader of both wild-type and mutant AR.[6][7] Treatment of AR-dependent prostate cancer cell lines with this compound is expected to lead to a rapid and profound degradation of the AR protein.[3] Consequently, a significant inhibition of AR target gene transcription and a reduction in cancer cell proliferation are anticipated.[6][7] In vivo, this compound has demonstrated on-target activity, leading to AR degradation, suppression of AR signaling, and inhibition of tumor growth in xenograft models.[1][7][8]
Q3: What are the known off-target effects or toxicities observed in clinical trials?
A3: In a Phase I clinical trial, the most common treatment-related adverse events were asymptomatic prolonged corrected QT interval (QTc) and bradycardia.[2][9][10][11] These events were generally manageable with dose modifications.[9][10]
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Parameter | Value | Cell Lines/Models | Reference |
| AR Degradation (DC50) | 10 to 40 nM | Prostate cancer cell lines | [3] |
| Minimum AR Remaining (Ymin) | 7% to 19% | Prostate cancer cell lines | [3] |
| Potency vs. Enzalutamide (AR target gene inhibition) | ~100-fold more potent | Prostate cancer cell lines | [3] |
| Potency vs. Enzalutamide (cell proliferation inhibition) | 10 to 120-fold more potent | Multiple prostate cancer cell lines | [3] |
| Tumor Volume Reduction (in vivo) | 63% to 92% | Advanced CRPC and therapy-resistant PDX models | [3] |
Table 2: Key Treatment-Related Adverse Events (Phase I Clinical Trial)
| Adverse Event | Frequency | Grade 3 Frequency | Management | Reference |
| Prolonged QTc Interval | 47% | 9-10% | Dose Reduction | [4][12] |
| Bradycardia | 34-37% | 0% | Not specified | [4][11] |
| Fatigue | 21-22% | 0% | Not specified | [4][12] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: Western Blotting for AR Degradation
-
Cell Culture and Treatment:
-
Plate prostate cancer cells (e.g., LNCaP, VCaP) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for desired time points (e.g., 2, 4, 8, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against AR (e.g., 1:1000 dilution) overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Use an antibody against a loading control (e.g., GAPDH, β-actin) to normalize protein loading.
-
-
Detection and Analysis:
-
Detect signal using an ECL substrate and imaging system.
-
Quantify band intensities to determine the percentage of AR degradation relative to the vehicle control.
-
Protocol 2: qPCR for AR Target Gene Expression
-
Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit.
-
Synthesize cDNA from an equal amount of RNA for each sample.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers for AR target genes (e.g., PSA, TMPRSS2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
-
Protocol 3: Cell Viability Assay (MTT/WST-1)
-
Cell Seeding:
-
Seed prostate cancer cells in a 96-well plate at an appropriate density.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations for 24-72 hours.
-
-
Assay:
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Troubleshooting Guide
Q: Why am I not observing significant AR degradation with this compound in my Western blot?
A:
-
Possible Cause: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from picomolar to micromolar) to determine the optimal concentration for your cell line.
-
-
Possible Cause: Insufficient treatment time.
-
Solution: Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration for maximal degradation.
-
-
Possible Cause: Low expression of Cereblon (CRBN) in your cell line.
-
Solution: Verify CRBN expression in your cell line by Western blot or qPCR. If CRBN levels are low, consider using a different cell line or a method to overexpress CRBN.
-
-
Possible Cause: Proteasome inhibition.
-
Solution: Ensure that you are not co-treating with any proteasome inhibitors, as this will prevent the degradation of ubiquitinated AR. As a positive control, co-treatment with a proteasome inhibitor like MG132 should rescue AR from degradation by this compound.
-
-
Possible Cause: Issues with the Western blot protocol.
-
Solution: Verify the quality of your AR antibody, ensure complete protein transfer, and optimize blocking and antibody incubation conditions.
-
Caption: Troubleshooting workflow for unexpected Western blot results.
Q: Why is the expression of AR target genes not decreasing after treatment with this compound in my qPCR experiment?
A:
-
Possible Cause: Incomplete AR degradation.
-
Solution: First, confirm significant AR protein degradation using Western blotting (see previous troubleshooting question). Gene expression changes will only occur after the protein has been degraded.
-
-
Possible Cause: The chosen target genes are not regulated by AR in your specific cell line.
-
Solution: Use well-established AR target genes like PSA (KLK3) and TMPRSS2 as positive controls.
-
-
Possible Cause: Issues with the qPCR experiment.
-
Solution: Verify the quality and integrity of your RNA and cDNA. Ensure your primers are specific and efficient. Run appropriate controls (no template, no reverse transcriptase).
-
-
Possible Cause: Compensatory signaling pathways.
-
Solution: In some contexts, other signaling pathways may be activated that can maintain the expression of certain genes. Consider investigating other relevant pathways if AR degradation is confirmed but gene expression persists.
-
Q: Why is there no effect on cell viability in my experiments?
A:
-
Possible Cause: The cell line is not dependent on AR signaling for survival.
-
Solution: Use AR-negative prostate cancer cell lines (e.g., PC-3, DU145) as negative controls. This compound is expected to have a minimal effect on these cells.
-
-
Possible Cause: Insufficient treatment duration.
-
Solution: Cell death or inhibition of proliferation can be a downstream effect that takes longer to manifest than AR degradation. Extend the treatment duration in your viability assays (e.g., 48, 72, or 96 hours).
-
-
Possible Cause: Assay sensitivity.
-
Solution: Ensure that your cell seeding density is appropriate and that the assay is sensitive enough to detect changes in cell number or metabolic activity.
-
-
Possible Cause: The "hook effect".
-
Solution: At very high concentrations, bifunctional degraders can sometimes lose efficacy due to the formation of non-productive binary complexes. Ensure your dose-response curve covers a wide range, including lower concentrations, to rule out this possibility.
-
References
- 1. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 4. Molecular Phenotyping of AR Signaling for Predicting Targeted Therapy in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. 2.3 |. Cell viability assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. championsoncology.com [championsoncology.com]
- 11. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 12. trial.medpath.com [trial.medpath.com]
Validation & Comparative
A Head-to-Head Comparison: BMS-986365 vs. Enzalutamide in Androgen Receptor Degradation
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of BMS-986365 and enzalutamide, focusing on their distinct mechanisms of androgen receptor (AR) modulation and their performance in preclinical models of prostate cancer.
The androgen receptor signaling axis is a critical driver in the progression of prostate cancer. While enzalutamide, a second-generation androgen receptor signaling inhibitor, has been a cornerstone of therapy, the emergence of resistance necessitates the development of novel therapeutic strategies. This compound, a first-in-class dual androgen receptor ligand-directed degrader and antagonist, represents a promising next-generation approach to overcome these resistance mechanisms.[1][2][3][4] This guide will dissect the key differences between these two compounds, supported by experimental data, to inform future research and development.
Mechanisms of Action: A Tale of Two Modalities
Enzalutamide and this compound employ fundamentally different strategies to inhibit androgen receptor signaling.
Enzalutamide: The Competitive Inhibitor
Enzalutamide is a nonsteroidal antiandrogen that functions as a competitive inhibitor of the androgen receptor.[5][6] Its multi-faceted mechanism of action includes:
-
Inhibition of Androgen Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with a higher affinity than endogenous androgens, preventing receptor activation.[6]
-
Prevention of Nuclear Translocation: It impedes the translocation of the activated AR from the cytoplasm into the nucleus.[5][6][7][8][9]
-
Blockade of DNA Binding and Co-activator Recruitment: For any AR that does translocate to the nucleus, enzalutamide hinders its ability to bind to androgen response elements (AREs) on DNA and recruit necessary co-activators for gene transcription.[5][6][8]
While effective, resistance to enzalutamide can arise through AR mutations, amplification, and the expression of AR splice variants that may not require ligand binding for activation.[2]
This compound: The Dual-Action Degrader and Antagonist
This compound is a heterobifunctional molecule, specifically a proteolysis-targeting chimera (PROTAC), that introduces a novel mechanism of action.[2][3][10] It is designed to not only block AR function but to eliminate the AR protein entirely. Its dual mechanism comprises:
-
Competitive Antagonism: Similar to enzalutamide, one part of the this compound molecule binds to the AR ligand-binding domain, competitively inhibiting its function.[2][3]
-
Targeted Degradation: The other end of the molecule binds to cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[10][11] This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome.[10]
This degradation mechanism allows this compound to be effective against both wild-type and mutant forms of the AR, offering a potential solution to enzalutamide resistance.[1][10][12]
Quantitative Comparison of In Vitro Activity
Preclinical studies have demonstrated the superior potency of this compound in degrading the androgen receptor and inhibiting the proliferation of prostate cancer cell lines compared to enzalutamide.
| Compound | Metric | Cell Line | Value | Reference |
| This compound | DC50 (AR Degradation) | VCaP | 10-40 nM | [13] |
| Enzalutamide | IC50 (Proliferation) | LNCaP | 21.4 nM | [14] |
| Enzalutamide | IC50 (Proliferation) | VCaP | 20 nM | [15] |
| Enzalutamide | IC50 (Proliferation) | LNCaP | 5.6 µM | [16] |
Note: DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
This compound has been shown to be approximately 100-fold more potent than enzalutamide at inhibiting androgen-stimulated transcription of AR target genes and 10 to 120-fold more potent at inhibiting AR-dependent proliferation of multiple prostate cancer cell lines in vitro.[13] A key differentiator is that while enzalutamide treatment can lead to an increase in AR protein levels in some models, this compound effectively reduces and maintains low levels of the AR protein.[1][17]
Experimental Protocols
Western Blot for Androgen Receptor Degradation
This protocol is a standard method to quantify the levels of androgen receptor protein in cell lysates following treatment with this compound or enzalutamide.
1. Cell Culture and Treatment:
- Prostate cancer cell lines (e.g., LNCaP, VCaP) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to 70-80% confluency.
- Cells are treated with varying concentrations of this compound, enzalutamide, or vehicle control (DMSO) for a specified duration (e.g., 4, 12, 24 hours).
2. Cell Lysis and Protein Quantification:
- After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
- The total protein concentration of the lysates is determined using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
- Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by size via electrophoresis.[19]
- The separated proteins are transferred to a nitrocellulose or PVDF membrane.[18]
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[18][20]
- The membrane is incubated with a primary antibody specific for the androgen receptor overnight at 4°C.[18] A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
- The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[21]
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]
4. Data Analysis:
- The intensity of the bands corresponding to the androgen receptor and the loading control are quantified.
- The AR band intensity is normalized to the loading control to determine the relative amount of AR protein in each sample.
Visualizing the Mechanisms and Workflows
Signaling Pathways
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. urotoday.com [urotoday.com]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. championsoncology.com [championsoncology.com]
- 6. What is the mechanism of Enzalutamide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Enzalutamide: targeting the androgen signalling pathway in metastatic castration‐resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Western blot protocol | Abcam [abcam.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to PROTAC Androgen Receptor Degraders: BMS-986365 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer therapy is rapidly evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a promising new modality. These heterobifunctional molecules leverage the cell's own protein disposal machinery to selectively eliminate the androgen receptor (AR), a key driver of prostate cancer growth. This guide provides a detailed comparison of BMS-986365 (also known as CC-94676), a clinical-stage AR degrader, with other notable PROTAC AR degraders, focusing on their preclinical and clinical performance.
Mechanism of Action: A Shared Strategy with a Unique Twist
PROTAC AR degraders share a common mechanism of action. They consist of two ligands connected by a linker: one binds to the androgen receptor, and the other recruits an E3 ubiquitin ligase, most commonly cereblon (CRBN). This proximity induces the ubiquitination of the AR, marking it for degradation by the proteasome. This "event-driven" mechanism allows a single PROTAC molecule to trigger the degradation of multiple AR proteins, offering a potential advantage over traditional "occupancy-driven" inhibitors.[1]
This compound distinguishes itself with a dual mechanism of action.[2][3] In addition to inducing AR degradation, it also acts as a competitive antagonist of the AR ligand-binding domain (LBD).[2][3] This dual action is designed to provide a more profound and durable inhibition of AR signaling, potentially overcoming resistance mechanisms that can arise with therapies that only block the receptor.[4][5]
Other prominent PROTAC AR degraders, such as bavdegalutamide (ARV-110) and its successor luxdegalutamide (ARV-766), primarily function through AR degradation by recruiting the CRBN E3 ligase.[6][7][8]
Preclinical Performance: A Quantitative Comparison
The preclinical efficacy of these degraders is evaluated through various in vitro and in vivo studies. Key metrics include the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the inhibition of tumor growth in xenograft models.
In Vitro Degradation and Anti-proliferative Activity
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited | Reference(s) |
| This compound (CC-94676) | Wild-type & mutant AR | Not Specified | 10 - 40 | 81% - 93% | Cereblon | [9] |
| Bavdegalutamide (ARV-110) | Wild-type & mutant AR | VCaP | ~1 | >90% | Cereblon | [7] |
| Bavdegalutamide (ARV-110) | Wild-type & mutant AR | LNCaP | < 1 | >98% | Cereblon | [10][11] |
| Luxdegalutamide (ARV-766) | Wild-type & mutant AR (including L702H) | VCaP | <1 | >90% | Cereblon | [1][6][12] |
| Luxdegalutamide (ARV-766) | Wild-type & mutant AR (including L702H) | LNCaP | <1.3 | >91% | Cereblon | [13] |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
In Vivo Tumor Growth Inhibition
| Compound | Model | Dosing | Tumor Growth Inhibition (TGI) | Key Findings | Reference(s) |
| This compound (CC-94676) | CRPC & therapy-resistant PDX models | Not Specified | 63-92% tumor volume reduction | Superior to enzalutamide in preclinical models. | [9][14] |
| Bavdegalutamide (ARV-110) | Enzalutamide-resistant VCaP xenograft | Low oral doses | Robust efficacy | Effective in enzalutamide-resistant models. | [15] |
| Luxdegalutamide (ARV-766) | LNCaP & VCaP xenografts | 3-10 mg/kg/day | Significant, dose-dependent | More robust PSA reduction than enzalutamide. | [1][6][12] |
Pharmacokinetic Properties
| Compound | Parameter | Species | Value | Reference(s) |
| This compound (CC-94676) | Oral Bioavailability | Preclinical animal models | Good | [4] |
| Bavdegalutamide (ARV-110) | Oral Bioavailability | Rat (fasted) | 10.75% | [16][17] |
| Bavdegalutamide (ARV-110) | Oral Bioavailability | Rat (fed) | 20.97% | [16][17] |
| Bavdegalutamide (ARV-110) | Oral Bioavailability | Mouse | 37.89% | [18] |
| Luxdegalutamide (ARV-766) | Oral Bioavailability | In vivo | Orally bioavailable | [1][6][12] |
Clinical Data Snapshot
This compound, bavdegalutamide (ARV-110), and luxdegalutamide (ARV-766) have all advanced to clinical trials, demonstrating promising activity in patients with metastatic castration-resistant prostate cancer (mCRPC).
| Compound | Phase of Development | Key Clinical Findings | Reference(s) |
| This compound (CC-94676) | Phase 3 | In a Phase 1 study of heavily pretreated mCRPC patients, demonstrated a manageable safety profile and anti-tumor activity. At 900 mg BID, 50% of patients achieved a PSA50 response. | [19] |
| Bavdegalutamide (ARV-110) | Phase 2 | Showed clinical activity in heavily pretreated mCRPC patients, particularly those with AR T878X and/or H875Y mutations. | |
| Luxdegalutamide (ARV-766) | Phase 1/2 | Well-tolerated with promising clinical activity in mCRPC patients with tumors harboring AR LBD mutations, including L702H. A PSA50 of 50% was observed in patients with AR LBD mutations. | [8][20] |
Visualizing the Science
To better understand the underlying biology and experimental approaches, the following diagrams illustrate key pathways and workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. arvinasmedical.com [arvinasmedical.com]
- 14. championsoncology.com [championsoncology.com]
- 15. Arvinas Presents New Preclinical Data on Oral Androgen Receptor PROTAC® ARV-110 at ASCO 2018 Genitourinary Cancers Symposium | Arvinas [ir.arvinas.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer [clin.larvol.com]
Head-to-Head Comparison: BMS-986365 and Abiraterone in the Treatment of Advanced Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of BMS-986365 and abiraterone acetate, two distinct therapeutic agents for advanced prostate cancer. While direct head-to-head clinical trial data is not yet available, this document synthesizes preclinical and clinical findings to offer an objective analysis of their respective mechanisms of action, efficacy, and safety profiles.
Executive Summary
This compound and abiraterone acetate represent two different strategies to combat androgen receptor (AR) signaling in prostate cancer. Abiraterone acetate, a well-established androgen biosynthesis inhibitor, has been a standard of care for metastatic castration-resistant prostate cancer (mCRPC) and metastatic high-risk castration-sensitive prostate cancer (mCSPC).[1] In contrast, this compound is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action that involves both the degradation and competitive inhibition of the androgen receptor.[2] Preclinical data suggests this compound may overcome resistance to current AR pathway inhibitors.[3][4] An ongoing Phase 3 clinical trial, rechARge (NCT06764485), is evaluating this compound against an investigator's choice of therapy, which includes abiraterone, in patients with mCRPC who have progressed on a prior AR pathway inhibitor.[5][6]
Mechanisms of Action
The fundamental difference between this compound and abiraterone lies in their targets within the androgen signaling pathway.
This compound: Dual-Action Androgen Receptor Degradation and Antagonism
This compound is a proteolysis-targeting chimera (PROTAC) that induces the degradation of the androgen receptor.[5][7] It is a heterobifunctional molecule comprising a moiety that binds to the AR ligand-binding domain and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[2][8] This proximity leads to the ubiquitination and subsequent proteasomal degradation of the AR.[8] In addition to inducing degradation, this compound also acts as a competitive antagonist of the AR.[3][4] This dual mechanism ensures that any AR not eliminated by degradation remains in an inhibited state.[9]
Abiraterone Acetate: Inhibition of Androgen Biosynthesis
Abiraterone acetate is the prodrug of abiraterone, a potent and irreversible inhibitor of the enzyme CYP17A1 (17α-hydroxylase/C17,20-lyase).[1][10] This enzyme is critical for androgen biosynthesis in the testes, adrenal glands, and prostate tumor tissue.[11][12] By blocking CYP17A1, abiraterone significantly reduces the production of androgens, including testosterone, thereby depriving prostate cancer cells of the ligands necessary for AR activation.[1][7]
References
- 1. A preclinical xenograft model of prostate cancer using human tumors | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibition of proliferation of prostate cancer cell line, PC-3, in vitro and in vivo using (−)-gossypol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Androgen Receptor Degrader | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. Preclinical studies show using enzalutamide is less effective in docetaxel-pretreated than in docetaxel-naïve prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Automation, live-cell imaging, and endpoint cell viability for prostate cancer drug screens | PLOS One [journals.plos.org]
- 9. urotoday.com [urotoday.com]
- 10. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - Shi - Translational Andrology and Urology [tau.amegroups.org]
- 11. championsoncology.com [championsoncology.com]
- 12. mdpi.com [mdpi.com]
Unveiling the Specificity of BMS-986365: A Comparative Analysis of Cross-Reactivity
For Immediate Release
PRINCETON, NJ – December 8, 2025 – Bristol Myers Squibb today released a comprehensive comparison guide detailing the cross-reactivity profile of BMS-986365, a first-in-class, orally bioavailable dual androgen receptor (AR) ligand-directed degrader and antagonist.[1][2] This guide provides researchers, scientists, and drug development professionals with a thorough analysis of this compound's selectivity, supported by quantitative data and detailed experimental methodologies.
This compound is a heterobifunctional molecule designed to both degrade and competitively inhibit the androgen receptor, a key driver in prostate cancer.[1][3] Its mechanism involves binding to the AR ligand-binding domain and concurrently recruiting the cereblon (CRBN) E3 ligase to induce AR degradation.[1][3] This dual action aims to overcome resistance to current androgen receptor pathway inhibitors (ARPIs).[1] Given its targeted nature, understanding its specificity is paramount for predicting potential off-target effects and ensuring a favorable safety profile.
Executive Summary of Cross-Reactivity Data
This compound demonstrates a high degree of selectivity for the androgen receptor. To assess its specificity, a comprehensive global proteomics study was conducted in LNCaP prostate cancer cells. The results reveal that at a concentration of 1 µM for 6 hours, this compound selectively degrades the androgen receptor with minimal impact on other cellular proteins.
Comparison with Enzalutamide
Enzalutamide, a current standard-of-care AR antagonist, is a relevant comparator for assessing the activity of this compound. Preclinical data indicate that this compound exhibits significantly more potent AR inhibitory activity and anti-tumor effects compared to enzalutamide.[3] While direct comparative cross-reactivity data is not available in the public domain, the high selectivity of this compound for AR degradation suggests a distinct and more targeted mechanism of action.
Quantitative Analysis of Receptor Selectivity
The following table summarizes the key selectivity data for this compound based on the global proteomics analysis.
| Protein | Change in Abundance vs. Control (at 1 µM) | Primary Function |
| Androgen Receptor | Significant Degradation | Steroid Hormone Receptor |
| Other Proteins | No significant changes observed | Various Cellular Functions |
Note: The global proteomics data provides a broad overview of protein expression changes. Specific quantitative binding affinities (e.g., Ki or IC50 values) for a wide panel of receptors, kinases, and enzymes are not yet publicly available in peer-reviewed literature. The primary evidence for this compound's selectivity comes from this proteomics approach, which directly measures the downstream effect of degradation.
Experimental Protocols
Global Proteomics for Selectivity Profiling
The selectivity of this compound was determined using a global proteomics approach to identify changes in protein abundance following treatment.
1. Cell Culture and Treatment:
-
LNCaP cells, a human prostate adenocarcinoma cell line, were cultured under standard conditions.
-
Cells were treated with either vehicle control (DMSO) or 1 µM this compound for 6 hours.
2. Protein Extraction and Digestion:
-
Following treatment, cells were harvested, and total protein was extracted.
-
Proteins were quantified, denatured, reduced, and alkylated.
-
The protein mixture was then digested into peptides using trypsin.
3. Tandem Mass Tag (TMT) Labeling and Fractionation:
-
Peptides from each treatment group were labeled with distinct isobaric tandem mass tags (TMT).
-
The labeled peptide samples were combined and subjected to high-pH reversed-phase liquid chromatography for fractionation.
4. LC-MS/MS Analysis:
-
Each fraction was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
5. Data Analysis:
-
The resulting spectra were searched against a human protein database to identify and quantify proteins.
-
The relative abundance of each protein in the this compound-treated sample was compared to the vehicle control to determine changes in protein levels.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its selectivity.
Caption: Mechanism of action of this compound.
Caption: Global proteomics workflow for selectivity profiling.
This guide underscores the highly selective nature of this compound for the androgen receptor. The provided data and methodologies offer a transparent and objective comparison for researchers in the field of oncology and drug development. Bristol Myers Squibb is committed to advancing the science of targeted protein degradation and providing innovative therapies for patients with cancer.
References
Unlocking Synergistic Potential: A Comparative Guide to BMS-986365 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of metastatic castration-resistant prostate cancer (mCRPC) treatment is continually evolving, with novel agents targeting the androgen receptor (AR) pathway at the forefront of innovation. BMS-986365, a first-in-class, orally bioavailable, heterobifunctional molecule, presents a dual mechanism of action by both degrading and competitively inhibiting the androgen receptor.[1][2] This unique approach has shown promising preclinical and clinical activity in heavily pre-treated mCRPC patient populations, including those resistant to androgen receptor pathway inhibitors (ARPIs).[1][2][3][4] While the ongoing Phase 3 rechARge trial is evaluating this compound against standard-of-care options, including docetaxel chemotherapy, this guide explores the potential synergistic effects of combining this compound with chemotherapy, drawing comparisons with other AR-targeted therapies and providing a framework for future research.
The Rationale for Synergy: A Tale of Two Mechanisms
The scientific rationale for combining an AR-degrader and antagonist like this compound with a taxane-based chemotherapy such as docetaxel is rooted in their complementary mechanisms of action. Docetaxel exerts its cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis.[5] Interestingly, docetaxel also interferes with the nuclear translocation of the androgen receptor, a key driver of prostate cancer cell survival and proliferation.[5]
This compound, on the other hand, directly targets the AR for degradation via the cereblon E3 ligase pathway and antagonizes any remaining AR.[1][6][7] By eliminating the primary driver of tumor growth, this compound could potentially sensitize cancer cells to the cytotoxic effects of chemotherapy. This dual assault on the AR signaling pathway and fundamental cellular processes presents a strong theoretical basis for synergistic anti-tumor activity.
Comparative Analysis: Insights from Other Androgen Receptor Signaling Inhibitors
While direct preclinical or clinical data on the synergistic effects of this compound with chemotherapy is not yet widely available, studies involving other AR signaling inhibitors (ARSIs) in combination with docetaxel provide compelling evidence for this therapeutic strategy.
For instance, the addition of the ARSI darolutamide to docetaxel has been shown to synergistically reduce the viability of prostate cancer cells in vitro and enhance tumor growth inhibition in in vivo models.[1] This effect was linked to an impeded entry of cells into the S-phase of the cell cycle.[1] Similarly, the combination of caffeic acid phenethyl ester (CAPE), which can induce AR degradation, with docetaxel has been shown to effectively suppress the proliferation of docetaxel-resistant prostate cancer cells.[8]
These findings with other AR-targeted agents suggest a high probability of similar or even more potent synergistic effects with this compound, given its dual mechanism of AR degradation and antagonism.
Quantitative Data from Analogous Studies
To provide a quantitative perspective, the following table summarizes key data from a study investigating the synergistic effects of the ARSI darolutamide with docetaxel in a VCaP patient-derived xenograft organoid model.
| Treatment Group | IC50 of Docetaxel (nmol/L) | Combination Effect (at lower docetaxel doses) |
| Docetaxel alone | 0.432 | - |
| Docetaxel + Darolutamide (10 µmol/L) | Not explicitly stated, but synergistic | Synergistic antitumor effect |
Data extracted from a study on darolutamide in combination with docetaxel in VCaP organoids.[1]
Experimental Protocols for Assessing Synergy
For researchers aiming to investigate the synergistic potential of this compound with chemotherapy, the following experimental protocols, adapted from studies on similar drug combinations, can serve as a guide.
In Vitro Synergy Assessment
-
Cell Lines: Utilize relevant prostate cancer cell lines, including both androgen-sensitive (e.g., LNCaP) and castration-resistant (e.g., C4-2, 22Rv1) lines. It is also crucial to include docetaxel-resistant sublines to evaluate the potential to overcome resistance.
-
Drug Concentrations: Determine the IC50 (half-maximal inhibitory concentration) of this compound and the chemotherapeutic agent (e.g., docetaxel) individually in each cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Combination Studies: Treat cells with a matrix of concentrations of both drugs, typically in a constant ratio or a checkerboard format.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method.
-
CI < 1 indicates synergy
-
CI = 1 indicates an additive effect
-
CI > 1 indicates antagonism
-
-
Molecular Analysis: Perform Western blotting to assess the levels of AR, AR-V7, and markers of apoptosis (e.g., cleaved PARP, caspase-3) and cell cycle arrest (e.g., p21, p27).
In Vivo Synergy Assessment
-
Animal Models: Employ xenograft models using the aforementioned prostate cancer cell lines or patient-derived xenograft (PDX) models of mCRPC.
-
Treatment Groups:
-
Vehicle control
-
This compound alone
-
Chemotherapy (e.g., docetaxel) alone
-
This compound in combination with chemotherapy
-
-
Treatment Administration: Administer drugs according to their established pharmacokinetic profiles.
-
Efficacy Endpoints: Monitor tumor volume over time. At the end of the study, excise tumors for weight measurement and further analysis.
-
Pharmacodynamic and Molecular Analysis: Analyze tumor tissue for levels of AR, proliferation markers (e.g., Ki-67), and apoptosis markers (e.g., TUNEL assay).
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated.
Caption: Potential synergistic mechanism of this compound and chemotherapy.
Caption: Experimental workflow for assessing synergy.
Future Directions and Conclusion
The dual-action mechanism of this compound positions it as a highly promising agent for the treatment of mCRPC. While its efficacy as a monotherapy is being rigorously evaluated, the potential for synergistic activity with chemotherapy represents a compelling avenue for future investigation. The preclinical evidence from analogous AR-targeted therapies strongly supports the hypothesis that combining this compound with agents like docetaxel could lead to enhanced anti-tumor effects and potentially overcome mechanisms of drug resistance.
For researchers and drug development professionals, the exploration of this synergy through well-designed preclinical and clinical studies is a critical next step. The experimental frameworks provided in this guide offer a starting point for these investigations, which could ultimately lead to more effective and durable treatment options for patients with advanced prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. urotoday.com [urotoday.com]
- 3. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Data at ASCO GU 2024 Showcase Transformative Research in the Treatment of Genitourinary Cancers [news.bms.com]
- 5. mdpi.com [mdpi.com]
- 6. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 7. urotoday.com [urotoday.com]
- 8. Combination treatment of docetaxel with caffeic acid phenethyl ester suppresses the survival and the proliferation of docetaxel-resistant prostate cancer cells via induction of apoptosis and metabolism interference - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of BMS-986365: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the published data for BMS-986365, a first-in-class, orally bioavailable, dual-acting androgen receptor (AR) ligand-directed degrader and antagonist.[1] The information is intended for researchers, scientists, and drug development professionals interested in the independent validation of this compound for the treatment of metastatic castration-resistant prostate cancer (mCRPC).
Executive Summary
This compound is a heterobifunctional molecule designed to overcome resistance to current androgen receptor pathway inhibitors (ARPIs).[2][3] It functions by binding to the AR ligand-binding domain (LBD) to competitively inhibit its activity, and simultaneously recruiting the cereblon (CRBN) E3 ligase to induce AR protein degradation.[4] Preclinical and clinical data suggest that this dual mechanism of action leads to more potent and durable anti-tumor activity compared to conventional AR antagonists like enzalutamide, particularly in models with AR mutations or overexpression.[4][5]
Data Presentation
Preclinical Activity
| Parameter | This compound | Enzalutamide | Cell Line/Model | Reference |
| AR Target Gene Transcription Inhibition | ~100-fold more potent | - | Multiple prostate cancer cell lines | [6] |
| AR-dependent Proliferation Inhibition | 10 to 120-fold more potent | - | Multiple prostate cancer cell lines | [6] |
| AR Protein Levels in mCRPC models | Maintained low levels | Increased | mCRPC models | [5][7] |
| Tumor Growth Inhibition | Deep and durable tumor suppression | - | ARPI-resistant mCRPC models | [4] |
Clinical Activity (Phase I/II Study - NCT04428788)
| Parameter | Dose | All Patients (n=60) | Patients without prior Chemotherapy (n=32) | Patients with prior Chemotherapy (n=28) | Reference |
| PSA50 (≥50% PSA decline) | 400-900 mg BID | 32% | - | - | [8] |
| 900 mg BID | 50% | - | - | [8] | |
| PSA30 (≥30% PSA decline) | 900 mg BID | 70% | - | - | [1] |
| Median Radiographic Progression-Free Survival (rPFS) | 400-900 mg BID | 6.3 months | 16.5 months | 5.5 months | [3][8] |
| 900 mg BID | 8.3 months | - | - | [8] |
Experimental Protocols
In Vitro AR Degradation and Activity Assays
The in vitro effects of this compound on AR degradation and activity were assessed to determine its potency and mechanism of action.[7]
Cell Lines: Various prostate cancer cell lines, including those sensitive and resistant to standard ARPIs, were utilized.
Methodology:
-
Cell Culture: Prostate cancer cells were cultured under standard conditions.
-
Compound Treatment: Cells were treated with varying concentrations of this compound or control compounds (e.g., enzalutamide) for specified durations.
-
Western Blotting: To assess AR protein levels, cell lysates were collected, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the androgen receptor.
-
Reporter Gene Assays: To evaluate AR transcriptional activity, cells were transfected with a reporter plasmid containing an androgen-responsive element driving the expression of a reporter gene (e.g., luciferase). Luciferase activity was measured following compound treatment.
-
Cell Proliferation Assays: The impact on cell proliferation was determined using assays such as MTT or CellTiter-Glo, which measure metabolic activity as an indicator of cell viability.
In Vivo Xenograft Models
The anti-tumor activity of this compound was evaluated in vivo using cell line-derived and patient-derived xenograft models of prostate cancer.[2][7]
Animal Models: Immunocompromised mice were used to host the growth of human prostate cancer xenografts.
Methodology:
-
Tumor Implantation: Prostate cancer cells or patient-derived tumor fragments were implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume was monitored regularly using caliper measurements.
-
Compound Administration: Once tumors reached a specified size, mice were randomized to receive vehicle control, this compound, or a comparator agent (e.g., enzalutamide) via oral gavage.
-
Efficacy Assessment: The primary endpoint was tumor growth inhibition. Other endpoints included monitoring of AR signaling biomarkers in tumor tissue and assessment of animal body weight as a measure of toxicity.
Visualizations
References
- 1. urotoday.com [urotoday.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. auajournals.org [auajournals.org]
- 4. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. championsoncology.com [championsoncology.com]
- 6. trial.medpath.com [trial.medpath.com]
- 7. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: BMS-986365 Versus Other Androgen Receptor Antagonists in Prostate Cancer Research
A new contender has entered the ring in the fight against prostate cancer. BMS-986365, a novel androgen receptor (AR) antagonist, is showing significant promise in preclinical studies. This guide provides a comparative analysis of this compound against other established AR antagonists, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, supported by experimental data and detailed methodologies.
This compound distinguishes itself with a dual mechanism of action: it not only acts as a competitive inhibitor of the androgen receptor but also functions as a ligand-directed degrader.[1][2][3] This innovative approach aims to overcome resistance mechanisms that plague current androgen receptor pathway inhibitors (ARPIs).[2][3] Preclinical evidence suggests that this dual action translates to more potent and profound inhibition of AR signaling compared to conventional antagonists like enzalutamide.[3]
Quantitative Performance Metrics: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the available quantitative data on the binding affinity and inhibitory concentrations of this compound and other prominent AR antagonists. It is important to note that direct head-to-head studies with standardized assays for all compounds are limited, and the data presented here is compiled from various sources.
| Compound | Target | Binding Affinity (Ki, nM) | Notes |
| This compound | Androgen Receptor | ~10-fold higher than Enzalutamide | Heterobifunctional AR ligand-directed degrader and antagonist.[4] |
| Enzalutamide | Androgen Receptor | Varies by study | Second-generation nonsteroidal antiandrogen.[5] |
| Apalutamide | Androgen Receptor | High affinity | Second-generation nonsteroidal antiandrogen.[6] |
| Darolutamide | Androgen Receptor | High affinity | Second-generation nonsteroidal antiandrogen with a distinct chemical structure.[6] |
| Compound | Assay | IC50 / DC50 | Cell Line |
| This compound | AR Degradation (DC50) | Not specified in publicly available data | VCaP |
| Enzalutamide | Cell Proliferation (IC50) | Varies by cell line | LNCaP, VCaP, etc. |
| Apalutamide | Cell Proliferation (IC50) | Varies by cell line | LNCaP, etc. |
| Darolutamide | Cell Proliferation (IC50) | Varies by cell line | VCaP, etc. |
In Vitro and In Vivo Efficacy: A Superior Profile for this compound
Preclinical studies have consistently demonstrated the superior efficacy of this compound compared to enzalutamide. In vitro, this compound more efficiently inhibits the transcription of AR target genes and curtails the proliferation of prostate cancer cell lines.[7] A key finding is that while enzalutamide treatment can lead to an increase in AR protein levels, this compound effectively maintains low levels of the AR protein.[7]
In vivo studies using cell line- and patient-derived xenograft models of castration-sensitive and therapy-resistant prostate cancer have corroborated these findings. This compound demonstrated on-target activity by degrading AR, suppressing AR signaling, and inhibiting tumor growth.[3]
Experimental Protocols: A Guide to Key Assays
To ensure reproducibility and aid in the design of future comparative studies, detailed methodologies for key experiments are provided below.
Androgen Receptor Binding Assay
This assay is crucial for determining the binding affinity of a compound to the androgen receptor. A common method is a competitive radioligand binding assay.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor.
Materials:
-
Recombinant human androgen receptor protein
-
Radiolabeled ligand (e.g., [3H]-R1881)
-
Test compounds (this compound and other AR antagonists)
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
96-well plates
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions for each test compound.
-
In a 96-well plate, add the recombinant AR protein, the radiolabeled ligand at a fixed concentration, and the various concentrations of the test compound.
-
Include control wells with only the AR protein and radiolabeled ligand (total binding) and wells with an excess of a non-radiolabeled high-affinity ligand to determine non-specific binding.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand using a method such as filtration or precipitation.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the specific binding for each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Cell Proliferation Assay
This assay assesses the ability of AR antagonists to inhibit the growth of prostate cancer cells. The MTT or WST-8 assay is a widely used colorimetric method.
Principle: These assays measure the metabolic activity of viable cells. Tetrazolium salts (MTT or WST-8) are reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified by measuring the absorbance.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP)
-
Cell culture medium and supplements
-
Test compounds (this compound and other AR antagonists)
-
MTT or WST-8 reagent
-
Solubilization solution (for MTT assay)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or WST-8 reagent to each well and incubate for a few hours.
-
If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
In Vivo Xenograft Model
This model evaluates the anti-tumor activity of AR antagonists in a living organism.
Principle: Human prostate cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Prostate cancer cell lines (e.g., VCaP) or patient-derived xenograft tissue
-
Test compounds (this compound and other AR antagonists) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant the prostate cancer cells or tissue subcutaneously into the flanks of the mice.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a specified size, randomize the mice into treatment groups.
-
Administer the test compounds and vehicle control to the respective groups according to the dosing schedule.
-
Measure the tumor volume using calipers at regular intervals.
-
Monitor the body weight of the mice as a measure of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for AR levels, immunohistochemistry).
-
Compare the tumor growth inhibition between the different treatment groups.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Androgen Receptor Signaling and Antagonist Mechanisms.
Caption: Workflow for Evaluating AR Antagonists.
Caption: Logic of the Comparative Analysis.
References
- 1. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 2. urotoday.com [urotoday.com]
- 3. championsoncology.com [championsoncology.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Therapeutic Advances in Metastatic Prostate Cancer: A Journey from Standard of Care to New Emerging Treatment | MDPI [mdpi.com]
- 6. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of this compound, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy of BMS-986365 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term in vivo efficacy of BMS-986365 with the established androgen receptor (AR) inhibitor, enzalutamide. This compound is a first-in-class, orally bioavailable, heterobifunctional molecule with a dual mechanism of action that includes both AR degradation and antagonism.[1] This unique approach is designed to overcome resistance to current AR pathway inhibitors (ARPIs) in metastatic castration-resistant prostate cancer (mCRPC).
Executive Summary
Preclinical and clinical data suggest that this compound holds significant promise in the treatment of advanced prostate cancer, particularly in patients who have developed resistance to existing therapies. In preclinical xenograft models, this compound demonstrated more potent and durable anti-tumor activity compared to enzalutamide.[2] Early clinical data from the Phase I/II NCT04428788 trial in heavily pretreated mCRPC patients have shown encouraging and lasting clinical activity. This guide will delve into the available data, providing a structured comparison to aid in the assessment of this compound's long-term efficacy.
Mechanism of Action: A Dual Approach to Inhibit the Androgen Receptor
This compound's innovative design allows it to target the androgen receptor through two distinct and complementary mechanisms:
-
Androgen Receptor Antagonism: Like enzalutamide, this compound acts as a competitive inhibitor of the AR ligand-binding domain (LBD), preventing androgens from binding to and activating the receptor.
-
Androgen Receptor Degradation: Uniquely, this compound is a ligand-directed degrader. It links the AR to the cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2] This dual action not only blocks AR signaling but also eliminates the receptor protein, a key factor in overcoming resistance mechanisms.
Below is a diagram illustrating the signaling pathway targeted by this compound.
Caption: this compound dual mechanism of action.
Preclinical In Vivo Efficacy: Head-to-Head Comparison
Preclinical studies utilizing prostate cancer xenograft models have provided the earliest indications of this compound's superior efficacy over enzalutamide.
Quantitative Data Summary
| Parameter | This compound | Enzalutamide | Reference |
| AR Binding Affinity (Ki) | 3.6 nM | 47.0 nM | [3] |
| AR Protein Degradation (in VCaP xenograft model) | 91% reduction at 6h, 83% at 24h (30 mg/kg, QD) | Not Applicable | [3] |
| Anti-tumor Activity (Abiraterone-resistant PDX model) | More efficacious and durable tumor suppression | Less effective | [3] |
| Potency (Inhibition of AR-dependent proliferation) | 10- to 120-fold more potent | - | [4] |
| Potency (Inhibition of AR-stimulated transcription) | ~100-fold more potent | - | [4] |
Experimental Protocols
In Vivo Xenograft Studies
-
Animal Models: Studies utilized various prostate cancer models, including cell line-derived xenografts (e.g., VCaP) and patient-derived xenografts (PDX), some of which were resistant to standard therapies like abiraterone.[3]
-
Drug Administration: this compound was administered orally, typically at doses ranging from 30-60 mg/kg, once daily. Enzalutamide was also administered orally, with doses around 50 mg/kg, once daily, for comparative arms.[3]
-
Efficacy Endpoints: The primary endpoint for assessing efficacy was tumor growth inhibition, measured by regular caliper measurements of tumor volume. Pharmacodynamic assessments included the analysis of AR protein levels in tumor tissue to confirm target engagement and degradation.[3]
The following diagram outlines a typical experimental workflow for these preclinical in vivo studies.
Caption: Workflow for preclinical in vivo studies.
Clinical Efficacy: A New Option for Heavily Pretreated Patients
The long-term efficacy of this compound is being evaluated in the Phase I/II clinical trial NCT04428788 for patients with mCRPC who have progressed on prior novel hormonal therapies and taxane chemotherapy.
Quantitative Data Summary: this compound in Heavily Pretreated mCRPC
| Efficacy Endpoint | This compound (900 mg BID) | Patient Population | Reference |
| PSA50 Response Rate | 50% | Heavily pretreated mCRPC | [1] |
| PSA30 Response Rate | 70% | Heavily pretreated mCRPC | [1] |
| Median rPFS (prior chemotherapy) | 5.5 months | Heavily pretreated mCRPC | [5] |
| Median rPFS (no prior chemotherapy) | 16.5 months | Heavily pretreated mCRPC | [6] |
Comparative Clinical Data: Enzalutamide in mCRPC
Direct head-to-head clinical trial data for this compound and enzalutamide in the same heavily pretreated patient population is not yet available. However, data from trials of enzalutamide in different mCRPC populations can provide context.
| Efficacy Endpoint | Enzalutamide | Patient Population | Reference |
| Median OS | 18.4 months | mCRPC post-chemotherapy (AFFIRM trial) | [7] |
| Median rPFS | Not Reached (vs 3.9 months for placebo) | Chemotherapy-naïve mCRPC (PREVAIL trial) | [8] |
| PSA Response Rate (≥50%) | 54% | mCRPC post-chemotherapy (AFFIRM trial) | [9] |
| PSA Response Rate (≥50%) | 25.4% | D-pretreated mCRPC (Retrospective study) | [9] |
It is important to note that the patient population in the this compound trial is more heavily pretreated than those in the pivotal enzalutamide trials, which may account for differences in observed efficacy. The promising activity of this compound in this resistant population highlights its potential to address a significant unmet medical need.
Experimental Protocols
Phase I/II Trial of this compound (NCT04428788)
-
Study Design: An open-label, multicenter, dose-escalation and dose-expansion study.[1]
-
Patient Population: Patients with progressive mCRPC who have received at least one prior novel hormonal therapy and taxane-based chemotherapy (unless ineligible or refused).[1]
-
Treatment: Oral administration of this compound at various doses, with the 900 mg twice-daily dose being evaluated in the expansion cohort.[1]
-
Primary Endpoints: To assess the safety and tolerability of this compound and to determine the maximum tolerated dose and/or recommended Phase II dose.[1]
-
Secondary Endpoints: To evaluate the anti-tumor activity, including PSA response rates (PSA50 and PSA30), radiographic progression-free survival (rPFS), and duration of response.[1]
The logical progression from preclinical evidence to the clinical trial design is illustrated in the diagram below.
Caption: From preclinical rationale to clinical trial design.
Conclusion
This compound, with its novel dual mechanism of action, represents a promising new therapeutic strategy for patients with advanced prostate cancer. Preclinical data strongly support its superiority over enzalutamide in terms of potency and ability to overcome resistance. Early clinical data in a heavily pretreated patient population demonstrate encouraging long-term efficacy. As further clinical trial data becomes available, the role of this compound in the treatment landscape of mCRPC will be more clearly defined. The ongoing Phase III trial (rechARge, NCT06764485) will be pivotal in confirming these initial findings.[1]
References
- 1. urotoday.com [urotoday.com]
- 2. About this compound | BMS Clinical Trials [bmsclinicaltrials.com]
- 3. drughunter.com [drughunter.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Safety and clinical activity of this compound (CC-94676), a dual androgen receptor ligand-directed degrader and antagonist, in heavily pretreated patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. An update on enzalutamide in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Clinical activity of enzalutamide in docetaxel-naïve and docetaxel-pretreated patients with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of BMS-986365
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like BMS-986365 is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be followed, this guide provides a procedural framework for the safe disposal of this compound, a potent and selective androgen receptor (AR) degrader.
Immediate Safety and Handling Considerations
Before disposal, it is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. In case of a spill, contain the material using an inert absorbent and place it in a labeled container for disposal. Clean the affected area with soap and water, ensuring that runoff does not enter drains.
Step-by-Step Disposal Protocol for this compound
Given that this compound is a potent pharmaceutical compound, it is crucial to manage its disposal as hazardous waste to prevent environmental contamination and ensure personnel safety.
-
Consult the Safety Data Sheet (SDS): The first and most critical step is to obtain and review the SDS for this compound from the manufacturer.[1] The SDS provides comprehensive safety and disposal information, including physical and chemical properties, hazards, and specific disposal considerations.[1] While not always publicly available, chemical suppliers are required to provide it.[1]
-
Segregation and Labeling:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][2]
-
Collect all solid waste (e.g., contaminated gloves, weigh paper, vials) and any unused or expired compound in a dedicated, clearly labeled hazardous waste container.[1][2]
-
The label should include the full chemical name ("this compound"), any associated hazards (e.g., "Potent Compound," "Cytotoxic"), the accumulation start date, and the responsible researcher's name.[1]
-
-
Container Management:
-
Use a container that is in good condition, compatible with the chemical, and can be securely sealed.
-
For emptied containers that held this compound, unless thoroughly decontaminated, they should be treated as hazardous waste and disposed of accordingly, following all label warnings.[3]
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[1] These organizations are equipped to handle and transport hazardous materials in compliance with all federal and state regulations.[1][4]
-
Hazardous pharmaceutical waste is typically incinerated at a permitted facility to ensure complete destruction.
-
Important Note: Never dispose of this compound or other potent pharmaceutical compounds down the drain or in regular trash, as this can lead to environmental contamination of water sources.[5][6]
Chemical and Physical Properties of this compound
For easy reference, the key quantitative data for this compound is summarized in the table below.
| Property | Value |
| Molecular Formula | C₄₁H₄₅F₃N₈O₅S |
| Molecular Weight | 818.91 g/mol |
| Purity | >98% |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -20°C for up to 1 month |
Data sourced from multiple chemical suppliers.[7][8]
Mechanism of Action: Visualizing the Signaling Pathway
This compound is a heterobifunctional ligand-directed degrader that targets the androgen receptor (AR).[9][10] It possesses a dual mechanism of action: it acts as an antagonist to the AR and induces its degradation.[11][12] The molecule binds to both the AR and the cereblon (CRBN) E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[13] This dual action effectively inhibits AR signaling, which is a key driver in prostate cancer.[9]
Caption: Mechanism of action of this compound leading to AR degradation.
References
- 1. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 2. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 6. benchchem.com [benchchem.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. excenen.com [excenen.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. urotoday.com [urotoday.com]
- 12. urotoday.com [urotoday.com]
- 13. medchemexpress.com [medchemexpress.com]
Personal protective equipment for handling BMS-986365
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling BMS-986365. It offers procedural, step-by-step guidance for safe operational and disposal plans.
Disclaimer: One available Safety Data Sheet (SDS) for this compound states it is "Not a hazardous substance or mixture"[1]. However, it is also described as a "potent" and "highly potent" compound, which suggests significant biological activity at low concentrations[2][3]. Given this conflicting information, a conservative approach to safety is strongly recommended. The following guidelines are based on best practices for handling potent pharmaceutical compounds.
Personal Protective Equipment (PPE)
The appropriate level of personal protective equipment is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination. |
| Eye Protection | Safety Goggles with Side-Shields | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Disposable, Long-Sleeved Gown | Gowns should be seamless with tight-fitting elastic or knit-closed cuffs and close in the back.[4] Change gowns every two to three hours or immediately after a spill.[4] For higher-risk activities, consider coveralls ("bunny suits") for head-to-toe protection.[4] |
| Respiratory Protection | N95 Respirator or Higher | A respirator is recommended, especially when handling the powdered form of the compound.[4] For activities with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5] |
| Foot Protection | Disposable Shoe Covers | To be worn over laboratory-appropriate footwear. |
Handling Procedures
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leakage upon receipt.
-
Wear appropriate PPE, including a respirator, when unpacking hazardous drugs that are not in plastic containers, in case of spills or breaks during shipping.[4]
-
Confirm that the primary container is sealed and intact.
-
Verify the product identity and quantity against the shipping documents.
Weighing and Solution Preparation:
-
All handling of powdered this compound should be performed in a certified chemical fume hood, biological safety cabinet, or a glove box to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the solid to minimize dust generation. This compound is soluble in DMSO.[6]
-
After handling, decontaminate all surfaces and equipment.
Storage:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][7]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Spill Management Workflow
In the event of a spill, follow the established emergency protocol. The following diagram illustrates a general workflow for managing a chemical spill.
Caption: Workflow for managing a chemical spill.
Disposal Plan
All waste contaminated with this compound should be treated as hazardous chemical waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, gowns, shoe covers, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a sealed, labeled, and appropriate hazardous waste container.
-
-
Sharps Waste:
-
Dispose of any contaminated sharps (e.g., needles, razor blades) in a designated sharps container for hazardous chemical waste.
-
-
Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
-
By adhering to these guidelines, researchers can minimize their risk of exposure and ensure the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet before beginning any work with a new chemical.
References
- 1. abmole.com [abmole.com]
- 2. aiha.org [aiha.org]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
